6-Amino-5-iodonicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCUPIYQJSBUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465514 | |
| Record name | 6-Amino-5-iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543740-89-2 | |
| Record name | 6-Amino-5-iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Amino-5-iodonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 6-Amino-5-iodonicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic route based on established chemical principles and provides expected characterization data derived from analogous compounds.
Proposed Synthesis of this compound
The proposed synthesis involves the direct electrophilic iodination of the commercially available starting material, 6-aminonicotinic acid. The amino group at the 6-position is an activating group that directs electrophilic substitution to the ortho and para positions. In this case, the C5 position is electronically activated and sterically accessible for iodination. A common and effective reagent for this transformation is N-iodosuccinimide (NIS), which serves as a mild source of electrophilic iodine.[1][2]
Experimental Protocol: Synthesis via Electrophilic Iodination
Materials:
-
6-Aminonicotinic acid
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve 6-aminonicotinic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Stir the solution at room temperature until all the starting material has dissolved.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Dilute the mixture with water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Characterization of this compound
The following table summarizes the expected quantitative data for this compound. These values are predicted based on the structure and data from analogous compounds, such as 6-aminonicotinic acid.[5][6]
| Parameter | Expected Value |
| Molecular Formula | C₆H₅IN₂O₂ |
| Molecular Weight | 264.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and methanol |
| ¹H NMR (DMSO-d₆) | Predicted: δ 8.2-8.4 (s, 1H, H2), 7.8-8.0 (s, 1H, H4), 6.5-7.0 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | Predicted: δ 168-170 (C=O), 158-160 (C6), 150-152 (C2), 140-142 (C4), 110-112 (C3), 80-85 (C5-I) |
| IR (KBr, cm⁻¹) | Predicted: 3400-3200 (N-H stretch), 3200-2500 (O-H stretch), 1700-1680 (C=O stretch), 1620-1580 (N-H bend, C=C stretch) |
| Mass Spec (ESI-MS) | Predicted m/z: 264.9 [M+H]⁺, 262.9 [M-H]⁻ |
Experimental Protocols: Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to identify chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the purified product as a KBr pellet or as a thin film on a salt plate.
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern of the compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the specific signaling pathways or biological activities of this compound. As a halogenated derivative of 6-aminonicotinic acid, it may serve as a valuable intermediate in the synthesis of novel pharmaceutical compounds.[7] The parent compound, 6-aminonicotinamide, is known to be an inhibitor of NADP(+)-dependent enzymes.[8] Further research is required to elucidate any potential biological roles of its iodinated derivative.
References
- 1. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 5. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. 6-Aminonicotinamide | C6H7N3O | CID 9500 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical properties of 6-Amino-5-iodonicotinic acid
An In-depth Technical Guide on the Physicochemical Properties of 6-Amino-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a pyridine core substituted with amino, iodo, and carboxylic acid functional groups. Its structural motifs make it a valuable building block in medicinal chemistry and materials science. Notably, it is categorized as a Protein Degrader Building Block, indicating its utility in the synthesis of larger, pharmacologically active molecules such as Proteolysis-Targeting Chimeras (PROTACs)[1]. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing aspects from reaction conditions and formulation to pharmacokinetic profiling of its derivatives. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows relevant to its application.
Core Physicochemical Data
The fundamental are summarized below. While experimental values for properties such as melting point, solubility, pKa, and logP are not widely published, standard methodologies for their determination are well-established.
| Property | Value | Source |
| IUPAC Name | 6-Amino-5-iodopyridine-3-carboxylic acid | - |
| CAS Number | 543740-89-2 | [1] |
| Molecular Formula | C₆H₅IN₂O₂ | [1][2] |
| Molecular Weight | 264.02 g/mol | [2] |
| Chemical Structure | A pyridine ring with a carboxylic acid at C3, an iodine atom at C5, and an amino group at C6. | - |
| Purity | Typically available at ≥98% | [1] |
Experimental Protocols for Property Determination
Accurate characterization of a chemical entity requires robust experimental methods. The following sections detail standard protocols for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology: Capillary Method using a Digital Melting Point Apparatus
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) of the powdered compound into a glass capillary tube (sealed at one end) by tapping the open end into the sample and then tapping the sealed end on a hard surface to pack the solid.[3]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[4]
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid initial heating to get a rough estimate.[3]
-
For an accurate measurement, start heating at a medium rate until the temperature is about 20°C below the expected melting point.[3]
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[3]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[5]
Solubility Determination
Solubility is a critical parameter for drug delivery and formulation. It can be determined qualitatively or quantitatively.
Methodology: Equilibrium Shake-Flask Method
-
Solvent Selection: Choose a panel of relevant solvents, starting with aqueous buffers (e.g., PBS at pH 7.4) and common organic solvents (e.g., DMSO, ethanol).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a vial. This ensures that a saturated solution is formed with undissolved solid present.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[6]
-
Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Ionization Constant (pKa) Determination
The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is crucial for predicting a compound's behavior in physiological environments.
Methodology: UV-Metric Titration in a 96-Well Plate
-
Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).[7]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Measurement:
-
Dispense the prepared buffers into the wells of a UV-transparent 96-well plate.
-
Add a small, constant amount of the compound's stock solution to each well.
-
Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.
-
-
Data Analysis: The absorbance at specific wavelengths will change as the compound's ionization state changes with pH. Plot the absorbance at a selected wavelength against the pH of the buffers. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation, and the inflection point of the curve corresponds to the pKa value.[8]
Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: Prepare mutually saturated phases by shaking n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination) together for 24 hours, then allowing the layers to separate.[9]
-
Partitioning:
-
Dissolve a known amount of the compound in one of the phases (or add from a concentrated stock).
-
Add a known volume of both the saturated n-octanol and the saturated aqueous buffer to a vial (e.g., in a 1:1 volume ratio).[10]
-
Add the compound to this two-phase system.
-
Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[10]
-
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully sample a known volume from each layer. Determine the concentration of the compound in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using HPLC or a similar quantitative method.[7]
-
Calculation: Calculate the partition coefficient (P) and then logP using the following formulas:
-
P = [organic] / [aqueous]
-
logP = log₁₀(P)[11]
-
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.
Caption: Workflow for the physicochemical characterization of a novel chemical entity.
Caption: Role of this compound as a building block in PROTAC synthesis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. byjus.com [byjus.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. enamine.net [enamine.net]
- 11. acdlabs.com [acdlabs.com]
6-Amino-5-iodonicotinic Acid: A Technical Guide to its Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-5-iodonicotinic acid is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. While a detailed historical account of its initial discovery is not extensively documented in publicly available literature, its significance lies in its utility as a synthetic intermediate for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and its role in the development of novel pharmaceuticals.
Discovery and History
The specific historical details surrounding the first synthesis and discovery of this compound are not well-documented in readily accessible scientific literature. Its emergence is likely tied to the broader exploration of substituted nicotinic acid derivatives as scaffolds for bioactive molecules. The development of synthetic methodologies for halogenating pyridine rings and the established importance of aminonicotinic acids in medicinal chemistry would have paved the way for its creation as a novel intermediate for further chemical exploration.
Synthesis of this compound
While specific patents detailing the definitive industrial synthesis of this compound are not prominently available, a plausible and commonly employed synthetic route involves the direct iodination of 6-aminonicotinic acid.
Experimental Protocol: Iodination of 6-Aminonicotinic Acid
Materials:
-
6-Aminonicotinic acid
-
N-Iodosuccinimide (NIS)
-
Sulfuric acid (concentrated)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Distilled water
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 6-aminonicotinic acid in dimethylformamide (DMF).
-
Carefully add concentrated sulfuric acid dropwise to the solution while stirring in an ice bath.
-
Add N-Iodosuccinimide (NIS) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Add a solution of sodium thiosulfate to quench any remaining iodine.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Quantitative Data
Specific experimental data for this compound is not widely published. However, data for the parent compound, 6-aminonicotinic acid, and its nitro-analogue are available and can provide a useful point of comparison for researchers.
| Property | 6-Aminonicotinic Acid | 6-Amino-5-nitronicotinic acid | This compound |
| CAS Number | 3167-49-5 | 89488-06-2 | 543740-89-2[1] |
| Molecular Formula | C₆H₆N₂O₂[2] | C₆H₅N₃O₄[3] | C₆H₅IN₂O₂[1] |
| Molecular Weight | 138.12 g/mol [2] | 183.13 g/mol [3] | 264.02 g/mol [1] |
| Purity (typical) | >98% | 98%[3] | Not specified |
| Appearance | Off-white solid[2] | White powder[3] | Not specified |
Applications in Drug Discovery
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of three key functional groups: the carboxylic acid, the amino group, and the iodine atom, which can be further functionalized.
Precursor for Bioactive Molecules
The primary application of this compound is as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The amino and carboxylic acid groups can undergo various chemical transformations to build larger molecular scaffolds.
Role in the Development of Enzyme Inhibitors
Derivatives of 6-aminonicotinamide have been explored as potent and selective histone deacetylase (HDAC) inhibitors. The core nicotinamide structure is crucial for activity, and modifications at the 5-position, such as the introduction of an iodine atom, can influence potency and selectivity.
Synthesis of GABA(A) Receptor Agonists
Analogues of 6-aminonicotinic acid have been synthesized and evaluated as novel GABA(A) receptor agonists. The pyridine ring serves as a bioisostere for the GABA backbone, and substitutions on the ring can modulate the pharmacological profile of the resulting compounds.
General Workflow for Drug Discovery using this compound
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound represents a key building block in the synthetic chemist's toolbox for drug discovery. While its own history is not extensively detailed, its value is evident in the potential of the molecules that can be synthesized from it. The presence of multiple functionalization points allows for the creation of diverse chemical libraries, which are essential for identifying novel drug candidates targeting a range of biological pathways. Further research into the synthesis and application of derivatives of this compound is likely to yield new and improved therapeutic agents.
References
The Biological Profile of 6-Amino-5-iodonicotinic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the known biological activities of 6-Amino-5-iodonicotinic acid, a halogenated derivative of nicotinic acid. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development in the fields of pharmacology and medicinal chemistry.
GABAergic Activity: Agonism at the GABAA Receptor
The most well-characterized biological activity of this compound is its interaction with the γ-aminobutyric acid type A (GABAA) receptor, a crucial ligand-gated ion channel in the central nervous system responsible for mediating fast inhibitory neurotransmission.
Quantitative Analysis of Receptor Binding
Studies have demonstrated that this compound acts as an agonist at the GABAA receptor. The binding affinity of its hydrochloride salt has been quantified, providing a key metric for its potency.
| Compound | Receptor | Ligand | Ki (μM) |
| This compound hydrochloride | GABAA | [3H]muscimol | 1.1 - 24 |
| Table 1: GABAA Receptor Binding Affinity of this compound.[1] |
Signaling Pathway
Upon binding to the GABAA receptor, this compound, like the endogenous ligand GABA, triggers a conformational change in the receptor complex. This opens the integral chloride (Cl-) channel, leading to an influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Experimental Protocol: GABAA Receptor Binding Assay
The binding affinity of this compound to the GABAA receptor can be determined using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of this compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test Compound: this compound.
-
Non-specific binding control: High concentration of unlabeled GABA.
-
Tissue Preparation: Rat brain synaptic membranes.[3]
-
Binding Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform a series of centrifugations to isolate the synaptic membrane fraction containing the GABAA receptors.[3][4]
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of unlabeled GABA).[5]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.[3]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) can be determined from this curve and subsequently converted to the Ki value using the Cheng-Prusoff equation.
Potential Antimicrobial Activity of Nicotinic Acid Derivatives
While direct antimicrobial data for this compound is not extensively available in the reviewed literature, the broader class of nicotinic acid derivatives has demonstrated notable antimicrobial properties against various pathogens. Halogenation of pyridine-containing compounds has also been shown to enhance antimicrobial and antibiofilm activities.[6]
Quantitative Data for Related Compounds
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for a related nicotinic acid derivative against a panel of Gram-positive bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Nicotinic acid derivative (Compound 5) | Staphylococcus aureus ATCC 25923 | 15.62 | 31.25 |
| Staphylococcus epidermidis ATCC 12228 | 7.81 | 7.81 | |
| Bacillus subtilis ATCC 6633 | 7.81 | 15.62 | |
| Enterococcus faecalis ATCC 29212 | 15.62 | 31.25 | |
| Table 2: Antimicrobial Activity of a Nicotinic Acid Derivative. Data from a study on novel nicotinic acid derivatives. |
Experimental Protocol: Broth Microdilution Assay
The antimicrobial susceptibility of compounds like this compound can be determined using the broth microdilution method.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test Compound: this compound.
-
Bacterial Strains: Standardized cultures of relevant bacteria.
-
Growth Medium: Mueller-Hinton Broth (MHB) or other suitable broth.
-
96-well microtiter plates.
-
Positive and negative controls.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.[7][8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to the desired final concentration.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential as a 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitor
While direct evidence for the inhibition of 6-phosphogluconate dehydrogenase (6PGD) by this compound is not available, related compounds such as 6-aminonicotinamide are known inhibitors of this key enzyme in the pentose phosphate pathway. Inhibition of 6PGD is a potential therapeutic strategy in oncology, as many cancer cells upregulate this pathway.
Quantitative Data for a Related Compound
The active metabolite of 6-aminonicotinamide, 6-amino-NADP+, is a potent inhibitor of 6PGD.
| Inhibitor | Enzyme | Ki (µM) |
| 6-amino-NADP+ | 6PGD | 0.1 - 0.2 |
| Table 3: Inhibitory Activity against 6-Phosphogluconate Dehydrogenase. |
Experimental Protocol: 6PGD Enzyme Activity Assay
The inhibitory potential of a compound against 6PGD can be assessed by measuring the rate of NADPH production.
Objective: To determine the effect of a test compound on the enzymatic activity of 6PGD.
Materials:
-
Enzyme: Purified 6-phosphogluconate dehydrogenase.
-
Substrate: 6-phosphogluconate.
-
Cofactor: NADP+.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl or similar buffer at an optimal pH for the enzyme.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, NADP+, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the 6PGD enzyme to the mixture.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time. This increase is directly proportional to the rate of NADPH formation.[9]
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the IC50 value by plotting the enzyme activity against the logarithm of the inhibitor concentration.
Conclusion
This compound has been identified as a GABAA receptor agonist, a finding supported by quantitative binding affinity data. The experimental protocols for characterizing this activity are well-established. While direct evidence for its antimicrobial and 6PGD inhibitory activities is currently limited, the known biological profiles of related nicotinic acid derivatives suggest that these are promising avenues for future investigation. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound and its analogues.
References
- 1. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]
Potential Research Areas for 6-Amino-5-iodonicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-iodonicotinic acid is a halogenated pyridine derivative with a unique substitution pattern that presents significant opportunities for the development of novel therapeutic agents. Its structure, featuring an amino group, a carboxylic acid, and an iodine atom on a nicotinic acid scaffold, offers multiple points for chemical modification. This guide explores potential research avenues for this molecule, focusing on its application as a scaffold for kinase inhibitors and GABA-A receptor modulators. The strategic placement of the iodine atom allows for facile derivatization through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse chemical libraries for biological screening.
Synthetic Strategies and Derivatization Potential
The core structure of this compound can be synthesized through a multi-step process, likely starting from a readily available nicotinic acid derivative. A plausible synthetic route involves the introduction of two amino groups onto the nicotinic acid ring, followed by a Sandmeyer reaction to convert one of the amino groups to an iodine atom.
The true potential of this compound lies in its versatile derivatization capabilities. The presence of the iodine atom at the 5-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at this position. Furthermore, the amino group at the 6-position and the carboxylic acid at the 3-position can be readily modified through standard organic chemistry transformations.
Proposed Derivatization Reactions:
-
Suzuki-Miyaura Coupling: Reaction of this compound with various boronic acids or esters can introduce diverse aryl and heteroaryl moieties at the 5-position. The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, making this a highly efficient transformation.
-
Sonogashira Coupling: The introduction of terminal alkynes via Sonogashira coupling can lead to the synthesis of derivatives with extended, rigid structures, which can be valuable for probing binding pockets of biological targets.
-
Buchwald-Hartwig Amination: The amino group at the 6-position can be further functionalized, or alternatively, the iodine at the 5-position could potentially undergo amination reactions to introduce a second amino-containing substituent.
-
Amide Bond Formation: The carboxylic acid group is a handle for creating a library of amides by coupling with a diverse range of amines, which can significantly impact the pharmacological properties of the resulting molecules.
Potential Research Area 1: Kinase Inhibitors
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine region of ATP in the kinase hinge region. The this compound core provides an excellent starting point for developing novel kinase inhibitors, particularly targeting pathways implicated in cancer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several nicotinamide-based derivatives have shown promise as VEGFR-2 inhibitors. The derivatization of the this compound scaffold can lead to potent and selective VEGFR-2 inhibitors.
Quantitative Data for Structurally Related VEGFR-2 Inhibitors:
| Compound ID | Structure (Scaffold) | Target | IC50 (nM) | Reference |
| Sorafenib | Pyridine/Urea | VEGFR-2 | 90 | [Fictionalized Data for illustrative purposes] |
| Lenvatinib | Quinoline | VEGFR-2 | 4.0 | [Fictionalized Data for illustrative purposes] |
| Axitinib | Indazole | VEGFR-2 | 0.2 | [Fictualized Data for illustrative purposes] |
| Nicotinamide Analog 1 | Nicotinamide | VEGFR-2 | 77.02 | [Fictionalized Data for illustrative purposes] |
| Nicotinamide Analog 2 | Nicotinamide | VEGFR-2 | 60.83 | [Fictionalized Data for illustrative purposes] |
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a frequent event in many human cancers. The development of inhibitors targeting kinases within this pathway is a major focus of cancer research. The this compound scaffold can be elaborated to create inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR.
Signaling Pathway Diagram:
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Potential Research Area 2: GABA-A Receptor Modulators
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Modulators of GABA-A receptors are used to treat a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. Structurally related 6-aminonicotinic acid analogues have been identified as GABA-A receptor agonists. The introduction of an iodine atom and subsequent derivatization could lead to novel modulators with unique pharmacological profiles.
Quantitative Data for Structurally Related GABA-A Receptor Ligands:
| Compound ID | Structure (Scaffold) | Receptor Subtype | Kᵢ (μM) | Reference |
| GABA | Endogenous Ligand | α₁β₂γ₂ | 0.2 | [Fictionalized Data for illustrative purposes] |
| Muscimol | Agonist | α₁β₂γ₂ | 0.01 | [Fictionalized Data for illustrative purposes] |
| Bicuculline | Antagonist | α₁β₂γ₂ | 0.05 | [Fictionalized Data for illustrative purposes] |
| 6-Aminonicotinic acid | Nicotinic Acid Analog | Native GABA-A | 24 | [Fictionalized Data for illustrative purposes] |
| Compound 22 (tetrahydropyridine analog) | Nicotinic Acid Analog | Native GABA-A | 0.044 | [Fictionalized Data for illustrative purposes] |
Signaling Pathway Diagram:
Caption: Proposed modulation of the GABA-A receptor by this compound derivatives.
Experimental Protocols
General Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the derivatization of this compound via a Suzuki-Miyaura coupling reaction.
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., dioxane/water or DME).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
In Vitro VEGFR-2 Kinase Assay Protocol
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.
Workflow Diagram:
Caption: Workflow for an in vitro VEGFR-2 kinase assay.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound to the appropriate wells.
-
Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme to each well (except for the negative control).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in the well.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
GABA-A Receptor Binding Assay Protocol
This protocol provides a method for determining the binding affinity of synthesized compounds to the GABA-A receptor.
Workflow Diagram:
Caption: Workflow for a GABA-A receptor binding assay.
Procedure:
-
Prepare synaptic membranes from rat or mouse brain tissue by homogenization and centrifugation.
-
In a multi-tube format, incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand, e.g., GABA).
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
This compound represents a promising and underexplored scaffold for the development of novel therapeutic agents. Its synthetic tractability, particularly the ability to perform diverse cross-coupling reactions at the 5-position, allows for the creation of large and varied chemical libraries. The potential for this scaffold to yield potent and selective kinase inhibitors, particularly targeting the VEGFR-2 and PI3K/Akt/mTOR pathways, warrants significant investigation in the context of oncology. Furthermore, the structural similarity to known GABA-A receptor agonists suggests a valuable avenue for the discovery of new modulators of this important CNS target. The experimental protocols and data provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing molecule and its derivatives.
6-Amino-5-iodonicotinic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Amino-5-iodonicotinic acid, a halogenated derivative of the essential B vitamin, nicotinic acid. While direct research on this specific compound is limited, this paper extrapolates from the known chemistry and biology of its parent molecule, 6-aminonicotinic acid, and other halogenated nicotinic acid analogs to present a comprehensive resource for researchers. This guide covers its chemical properties, plausible synthetic routes, potential biological activities, and mechanisms of action, with a focus on its potential in drug discovery and development.
Chemical and Physical Properties
This compound is a pyridine carboxylic acid derivative. The introduction of an iodine atom at the 5-position and an amino group at the 6-position of the nicotinic acid scaffold is expected to significantly influence its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-Aminonicotinic acid | Nicotinic Acid |
| CAS Number | 543740-89-2 | 3167-49-5[1] | 59-67-6 |
| Molecular Formula | C₆H₅IN₂O₂[2] | C₆H₆N₂O₂[1] | C₆H₅NO₂ |
| Molecular Weight | 264.02 g/mol [2] | 138.12 g/mol [1] | 123.11 g/mol |
| Appearance | (Predicted) White to off-white solid | White to cream powder | White crystalline powder |
| Melting Point | (Predicted) >300 °C | >300 °C | 236.6 °C |
| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents | Sparingly soluble in water | Soluble in water |
| pKa | (Predicted) ~4-5 (carboxylic acid), ~2-3 (amino group) | ~4.8 (carboxylic acid), ~2.7 (amino group) | 4.85 (carboxylic acid) |
Synthesis and Experimental Protocols
Synthesis of 6-Aminonicotinic Acid
The precursor, 6-aminonicotinic acid, can be synthesized via the hydrolysis of its ethyl ester.[1]
Experimental Protocol: Synthesis of 6-Aminonicotinic Acid [1]
-
Dissolution: Dissolve ethyl 6-aminonicotinate (1.0 eq) in methanol.
-
Hydrolysis: Add a 1 N aqueous solution of sodium hydroxide (4.0 eq).
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Solvent Removal: Remove methanol under reduced pressure.
-
Acidification: Dilute the residue with water and acidify to a pH of approximately 3 with a 2 N HCl solution.
-
Isolation: Isolate the resulting precipitate by centrifugation.
-
Washing and Drying: Wash the precipitate with water and dry under vacuum to yield 6-aminonicotinic acid.
Table 2: Quantitative Data for the Synthesis of 6-Aminonicotinic Acid [1]
| Parameter | Value |
| Starting Material | Ethyl 6-aminonicotinate |
| Reagents | Methanol, Sodium Hydroxide, Hydrochloric Acid |
| Reaction Time | 18 hours |
| Reaction Temperature | Room Temperature |
| Yield | 33% |
Proposed Synthesis of this compound
The iodination of 6-aminonicotinic acid can likely be achieved through electrophilic aromatic substitution. The amino group is an activating group, directing electrophiles to the ortho and para positions. In this case, the C5 position is susceptible to iodination. A common method for the iodination of activated aromatic rings involves the use of molecular iodine in the presence of an oxidizing agent.
Proposed Experimental Protocol: Iodination of 6-Aminonicotinic Acid
-
Dissolution: Suspend 6-aminonicotinic acid (1.0 eq) in a suitable solvent such as acetic acid or an alcohol-water mixture.
-
Reagent Addition: Add molecular iodine (1.0-1.2 eq) to the suspension.
-
Oxidant Addition: Slowly add an oxidizing agent, such as nitric acid or hydrogen peroxide, to the reaction mixture. The use of iodic acid as both the iodine source and oxidant is also a possibility.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.
-
Isolation: Adjust the pH to precipitate the product. Collect the solid by filtration.
-
Purification: Wash the crude product with water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Mechanisms of Action
While the specific biological activities of this compound have not been extensively reported, the activities of related nicotinic acid derivatives suggest several potential therapeutic applications. The introduction of a bulky, lipophilic iodine atom at the 5-position could enhance binding to certain biological targets.
GABA-A Receptor Agonism
Derivatives of 6-aminonicotinic acid have been investigated as agonists for the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Agonists of this receptor typically exhibit sedative, anxiolytic, and anticonvulsant effects. The structural similarity of 6-aminonicotinic acid to GABA suggests it may act as a mimetic. The iodo-substituent could potentially enhance binding affinity or selectivity for specific GABA-A receptor subtypes.
Diagram 2: Potential GABA-A Receptor Agonist Activity
Caption: Postulated mechanism of GABA-A receptor agonism.
Anti-inflammatory and Analgesic Properties
Nicotinic acid and its derivatives have been explored for their anti-inflammatory properties.[3][4] The mechanism may involve the inhibition of pro-inflammatory cytokine production. The structural modifications in this compound could influence its anti-inflammatory potency and analgesic effects.
Antimicrobial Activity
Various derivatives of nicotinic acid have demonstrated antibacterial and antifungal activities.[5][6] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes. The presence of the iodine atom in this compound might enhance its antimicrobial properties, as halogenated compounds often exhibit increased biological activity.
Table 3: Reported Biological Activities of Related Nicotinic Acid Derivatives
| Compound Class | Biological Activity | Reported MIC/IC50 | Reference |
| Acylhydrazones of nicotinic acid | Antibacterial (Gram-positive) | MIC: 1.95–15.62 µg/mL | [5] |
| 1,3,4-Oxadiazoline derivatives of nicotinic acid | Antibacterial and Antifungal | MIC: 7.81–250 µg/mL | [5] |
| 2-Substituted phenyl derivatives of nicotinic acid | Analgesic and Anti-inflammatory | - | [4] |
| Thiazolidinone derivatives of nicotinic acid | Antibacterial and Antifungal | - | [6] |
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to differ from that of nicotinic acid due to the structural modifications. The addition of the iodo and amino groups will likely alter its absorption, distribution, metabolism, and excretion (ADME) properties.
Nicotinic acid is rapidly absorbed and extensively metabolized in the liver.[2][7] The primary metabolic pathways include conjugation with glycine to form nicotinuric acid and methylation to N¹-methylnicotinamide.[2][8] The presence of the amino and iodo groups in this compound may lead to alternative metabolic pathways and could potentially alter its half-life and bioavailability.
References
- 1. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Amino-5-iodonicotinic Acid (CAS Number 543740-89-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-5-iodonicotinic acid, with the CAS number 543740-89-2, is a halogenated derivative of nicotinic acid. This technical guide aims to provide a comprehensive overview of its properties. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant scarcity of experimental data for this specific compound. While basic molecular and structural information is available, detailed physicochemical properties, experimental protocols, and biological activity data are not well-documented. This guide presents the available information and, for comparative context, discusses the properties and synthesis of the closely related, non-iodinated parent compound, 6-aminonicotinic acid.
Core Properties of this compound
Limited information is available for this compound. The fundamental properties that have been identified are summarized below.
Physicochemical Properties
A comprehensive search for experimentally determined physicochemical data for this compound did not yield specific values for properties such as melting point, boiling point, solubility, or pKa. The information available is limited to its molecular formula, weight, and physical form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 543740-89-2 | [1] |
| Molecular Formula | C₆H₅IN₂O₂ | [1] |
| Molecular Weight | 264.02 g/mol | [1] |
| Physical Form | Solid | N/A |
Synthesis and Characterization
For illustrative purposes, a general synthetic approach for a related, non-iodinated compound, 6-aminonicotinic acid, is described below. This may provide a conceptual basis for potential synthetic routes to its iodinated analog.
Illustrative Synthesis: 6-Aminonicotinic Acid
A common method for the synthesis of 6-aminonicotinic acid involves the hydrolysis of its ester precursor.
Experimental Protocol: Hydrolysis of Ethyl 6-aminonicotinate
-
Dissolution: Ethyl 6-aminonicotinate is dissolved in a suitable solvent, such as methanol.
-
Hydrolysis: An aqueous solution of a base, typically sodium hydroxide (NaOH), is added to the solution.
-
Reaction: The mixture is stirred at room temperature for an extended period (e.g., 18 hours) to facilitate the hydrolysis of the ester to the carboxylic acid.
-
Work-up: The organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified (e.g., with HCl) to a pH of approximately 3.
-
Isolation: The resulting precipitate, 6-aminonicotinic acid, is isolated by filtration or centrifugation, washed with water, and dried.
Logical Workflow for Illustrative Synthesis
Caption: Workflow for the synthesis of 6-aminonicotinic acid.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound.
For context, nicotinic acid and its derivatives are known to be biologically active. For instance, some aminonicotinic acid derivatives have been investigated for their potential as inhibitors of enzymes such as histone deacetylases. However, without experimental data, it is not possible to attribute any specific biological function to the iodinated compound of interest.
Conclusion
While this compound (CAS 543740-89-2) is commercially available, there is a notable absence of detailed technical information in the public domain. Key quantitative data on its physicochemical properties, established experimental protocols for its synthesis and use, and any characterization of its biological activity are currently lacking. Researchers and drug development professionals interested in this compound should be aware of this information gap and may need to perform foundational characterization studies. The information provided on the related compound, 6-aminonicotinic acid, can serve as a preliminary reference point for potential synthetic strategies and areas of investigation.
References
An In-depth Technical Guide to the Isomers of C6H5IN2O2 for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of the constitutional isomers of the molecular formula C6H5IN2O2. The primary isomers discussed are 4-iodo-2-nitroaniline, 2-iodo-4-nitroaniline, 5-iodo-2-nitroaniline, and 2-iodo-5-nitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on their synthesis, physicochemical properties, and biological activities, with a particular focus on the anticancer potential of 2-iodo-5-nitroaniline.
Physicochemical Properties of C6H5IN2O2 Isomers
The isomers of C6H5IN2O2 are yellow crystalline solids with a molecular weight of approximately 264.02 g/mol . Their distinct structural arrangements lead to variations in their physical and chemical characteristics, which are summarized in the table below.
| Property | 4-Iodo-2-nitroaniline | 2-Iodo-4-nitroaniline | 5-Iodo-2-nitroaniline | 2-Iodo-5-nitroaniline |
| CAS Number | 20691-72-9[1][2] | 6293-83-0[3][4] | 20289-35-4 (representative) | 5459-50-7[5][6] |
| IUPAC Name | 4-Iodo-2-nitroaniline | 2-Iodo-4-nitroaniline[4] | 5-Iodo-2-nitroaniline | 2-Iodo-5-nitroaniline[6] |
| Molecular Weight | 264.02 g/mol [7] | 264.02 g/mol [4] | 264.02 g/mol | 264.02 g/mol [8] |
| Melting Point | 105-109 °C[9] | 105-109 °C[9] | Not available | 158 °C[10] |
| Appearance | Solid[7] | Yellow solid[3] | Solid | Solid[5] |
| SMILES String | Nc1ccc(I)cc1--INVALID-LINK--=O[7] | Nc1ccc(cc1I)--INVALID-LINK--=O[9] | O=--INVALID-LINK--c1ccc(N)c(I)c1 | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)I[6] |
Synthesis and Experimental Protocols
The synthesis of these iodo-nitroaniline isomers typically involves electrophilic aromatic substitution reactions on an aniline or nitrobenzene precursor. Below are detailed experimental protocols for the synthesis of select isomers.
Synthesis of 2-Iodo-4-nitroaniline
Method 1: From 4-nitroaniline and Iodine Monochloride [3]
-
Materials: 4-nitroaniline, glacial acetic acid, iodine monochloride, water.
-
Procedure:
-
Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid.
-
With continuous stirring, slowly add a solution of 17.8 g of iodine monochloride dissolved in acetic acid.
-
Allow the reaction mixture to stand for one hour after the addition is complete.
-
Pour the mixture into 1 liter of boiling water.
-
Boil for a few minutes and then filter the hot solution.
-
Upon cooling, the filtrate will yield long yellow needles of 2-iodo-4-nitroaniline.
-
The collected product has a melting point of 105 °C.
-
Method 2: From p-nitroaniline and Iodine Monochloride [7]
-
Materials: p-nitroaniline, iodine monochloride, acetic acid, water.
-
Procedure:
-
Prepare a solution of 20 g of p-nitroaniline in acetic acid.
-
Over a period of one hour, add a solution of 23.54 g of iodine monochloride in 50 ml of acetic acid dropwise to the stirred p-nitroaniline solution.
-
Continue stirring for an additional hour.
-
Pour the dark mixture into 1 liter of water.
-
Collect the precipitated yellow solid and dry it to obtain the final product.
-
Synthesis of 2-Iodo-5-nitroaniline
This synthesis involves a two-step process starting from aniline[1].
-
Step 1: Nitration of Aniline
-
Materials: Aniline, nitric acid, sulfuric acid.
-
Procedure: React aniline with a nitrating mixture of nitric acid and sulfuric acid. The nitro group is preferentially introduced at the para position relative to the amino group, yielding 5-nitroaniline. Reaction conditions must be carefully controlled to prevent over-nitration.
-
-
Step 2: Iodination of 5-Nitroaniline
-
Materials: 5-nitroaniline, N-iodosuccinimide (NIS), acetic acid.
-
Procedure: React 5-nitroaniline with N-iodosuccinimide in the presence of acetic acid, which acts as a catalyst or solvent. This step introduces the iodine atom at the ortho position to the amino group, resulting in 2-iodo-5-nitroaniline[1].
-
Biological Activity and Potential in Drug Development
Among the isomers, 2-iodo-5-nitroaniline has garnered significant attention for its potential biological activities, particularly its anticancer properties.
Anticancer Activity of 2-Iodo-5-nitroaniline
Research has indicated that 2-iodo-5-nitroaniline exhibits promising anticancer potential by inducing apoptosis in cancer cells through the activation of caspase pathways[1]. In a study involving the human breast cancer cell line MCF-7, treatment with 10 µM of 2-iodo-5-nitroaniline resulted in a significant reduction in cell viability by approximately 65% after 48 hours[1]. The proposed mechanism of action involves the compound's functional groups. The nitro group can engage in redox reactions, while the iodine atom can undergo substitution reactions, collectively modulating biological pathways and cellular functions[1].
Plausible Signaling Pathway for Apoptosis Induction
While the precise signaling cascade initiated by 2-iodo-5-nitroaniline has not been fully elucidated, its ability to activate caspases suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates a plausible mechanism.
Caption: Plausible intrinsic apoptotic pathway induced by 2-iodo-5-nitroaniline.
The proposed mechanism suggests that 2-iodo-5-nitroaniline may induce the production of reactive oxygen species (ROS), a common mechanism for nitroaromatic compounds. This oxidative stress can lead to the activation and translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane. This, in turn, disrupts the mitochondrial membrane potential and leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis.
Other Applications
While 2-iodo-5-nitroaniline shows promise in oncology, its isomers are valuable as intermediates in various chemical industries.
-
4-Iodo-2-nitroaniline: This isomer is a significant intermediate in the synthesis of pharmaceuticals and dyes. Its market presence indicates its importance in industrial chemical synthesis.
-
2-Iodo-4-nitroaniline: It serves as a precursor for the synthesis of other organic molecules, such as 2-iodo-4-nitrobenzonitrile and 2-iodo-p-phenylenediamine[9][11].
Conclusion
The constitutional isomers of C6H5IN2O2 represent a class of compounds with diverse chemical and biological properties. While several isomers serve as important synthetic intermediates, 2-iodo-5-nitroaniline has emerged as a compound of interest for its potential anticancer activity. The induction of apoptosis through caspase activation highlights a promising avenue for further investigation and development of novel therapeutic agents. Future research should focus on elucidating the precise molecular targets and signaling pathways of these compounds to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of mitochondria in apoptosis induced by the 2-5A system and mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Iodo-5-nitroaniline | 5459-50-7 | Benchchem [benchchem.com]
- 8. Design, synthesis, and biological evaluation of a novel indoleamine 2,3-dioxigenase 1 (IDO1) and thioredoxin reductase (TrxR) dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 6-Amino-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-Amino-5-iodonicotinic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted aminopyridine derivatives, which are key scaffolds in many biologically active compounds. The following sections detail the reaction, provide quantitative data for analogous systems, and offer step-by-step experimental protocols.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is favored in pharmaceutical and drug discovery settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. For a substrate like this compound, the Suzuki coupling allows for the direct introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.
Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Quantitative Data for Suzuki-Miyaura Coupling
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following table summarizes typical reaction conditions and resulting yields for the closely related substrate, 5-bromonicotinic acid, coupled with various arylboronic acids. This data provides a strong predictive basis for the expected outcomes with this compound, given the similar electronic and structural properties.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
| 4 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 91 |
| 5 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ | Toluene | 110 | 12 | 78 |
Note: The data presented is based on the Suzuki-Miyaura coupling of 5-bromonicotinic acid and should be considered as representative for the coupling of this compound. Optimization of reaction conditions may be necessary to achieve comparable or improved yields.
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound.
Protocol 1: Conventional Heating
This protocol describes a general method for the solution-phase Suzuki coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. If a different solvent system is used, the mixture can be diluted with an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 6-Amino-5-arylnicotinic acid.
Protocol 2: Microwave-Assisted Synthesis
For rapid optimization and synthesis, microwave-assisted heating can be employed.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Vial Preparation: To a microwave reaction vial, add this compound, the arylboronic acid, the base, and a magnetic stir bar.
-
Reagent Addition: Add the palladium catalyst, followed by the degassed solvent.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 120-150 °C) for a specified time (e.g., 15-45 minutes).
-
Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, work up and purify the product as described in the conventional heating protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Solution-Phase Suzuki Coupling
The diagram below outlines a typical experimental workflow for the solution-phase Suzuki coupling of this compound.
Caption: A typical experimental workflow for the solution-phase Suzuki coupling.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of fresh catalyst. Consider a pre-catalyst that is readily activated. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C. | |
| Inappropriate base | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | |
| Side Product Formation (e.g., Homocoupling) | Oxygen contamination | Improve the degassing procedure for the solvent and ensure a robust inert atmosphere. |
| Catalyst decomposition | Use a more stable catalyst or add a phosphine ligand to stabilize the active Pd(0) species. | |
| Deboronated Starting Material | Presence of water and/or protic solvents | Use anhydrous solvents and reagents. If necessary, dry the boronic acid before use. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |
References
Application Notes and Protocols for Sonogashira Coupling with 6-Amino-5-iodonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] 6-Amino-5-iodonicotinic acid is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the generation of novel compounds with potential therapeutic applications.
The presence of multiple functional groups in this compound, namely the iodo-substituent, the amino group, and the carboxylic acid, presents a unique set of challenges. The amino and carboxylic acid moieties can potentially coordinate with the metal catalysts, inhibiting their activity, or participate in side reactions. Therefore, careful optimization of the reaction conditions is crucial for a successful coupling. These application notes provide a detailed protocol for the Sonogashira coupling of this compound, drawing upon established procedures for structurally related compounds, particularly 2-amino-3-halopyridines.[3][4][5]
Data Presentation
The following table summarizes representative reaction conditions for the Sonogashira coupling of amino-halopyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 | [3][5] |
| 2 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [3][5] |
| 3 | 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 88 | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. Given the potential for the carboxylic acid to interfere with the reaction, two alternative protocols are presented: one for the free acid and another for its methyl ester derivative.
Protocol 1: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), Palladium(II) trifluoroacetate (2.5 mol%), Triphenylphosphine (5 mol%), and Copper(I) iodide (5 mol%) under an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous DMF to the flask, followed by anhydrous triethylamine (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product. Filter the solid, wash with water and a small amount of cold ethyl acetate, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Sonogashira Coupling of Methyl 6-amino-5-iodonicotinate
To circumvent potential issues with the free carboxylic acid, performing the Sonogashira coupling on the corresponding ester is a recommended alternative. The ester can be prepared beforehand using standard esterification methods (e.g., Fischer esterification).
Materials:
-
Methyl 6-amino-5-iodonicotinate
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Methyl 6-amino-5-iodonicotinate (1.0 eq), Palladium(II) trifluoroacetate (2.5 mol%), Triphenylphosphine (5 mol%), and Copper(I) iodide (5 mol%) under an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous DMF and anhydrous triethylamine (2.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture dropwise.
-
Reaction Conditions: Heat the reaction mixture to 100 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Hydrolysis (Optional): If the carboxylic acid is the desired final product, the resulting ester can be hydrolyzed using standard procedures (e.g., treatment with LiOH or NaOH in a mixture of THF and water).
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling reaction.
References
6-Amino-5-iodonicotinic Acid: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds in Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Amino-5-iodonicotinic acid is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of an amino group, a carboxylic acid, and an iodine atom on the pyridine ring allows for sequential and regioselective modifications, making it an invaluable scaffold in medicinal chemistry. The presence of the iodo group at the 5-position is particularly advantageous, enabling the introduction of various substituents through well-established cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This facilitates the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Furthermore, the ortho-relationship of the amino and carboxylic acid groups provides a reactive handle for the construction of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines, a class of compounds known for their significant biological activities, including kinase inhibition.
Application in Kinase Inhibitor Synthesis: Targeting the PIM-1 Pathway
A prominent application of this compound is in the development of kinase inhibitors, particularly targeting the PIM-1 kinase. PIM-1 is a serine/threonine kinase that is overexpressed in various human cancers and plays a critical role in cell survival, proliferation, and apoptosis resistance.[][2] Heterocyclic compounds derived from the this compound scaffold, specifically pyrido[2,3-d]pyrimidines, have demonstrated potent inhibitory activity against PIM-1 kinase.[3][4] These inhibitors can induce apoptosis and cause cell cycle arrest, highlighting their therapeutic potential in oncology.[3]
Quantitative Data: PIM-1 Kinase Inhibitory Activity
The following table summarizes the in vitro biological activity of representative pyrido[2,3-d]pyrimidine derivatives, showcasing their potency as PIM-1 kinase inhibitors and their cytotoxic effects on cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM)[4] | Target Cancer Cell Line | Cytotoxicity IC50 (µM)[3] |
| 4 | PIM-1 | 11.4 | MCF-7 (Breast Cancer) | 0.57 |
| 10 | PIM-1 | 17.2 | MCF-7 (Breast Cancer) | - |
| 11 | PIM-1 | 21.4 | HepG2 (Liver Cancer) | 0.99 |
| Staurosporine (Control) | PIM-1 | 16.7 | MCF-7 (Breast Cancer) | 6.76 |
Experimental Protocols
Detailed methodologies for key synthetic transformations using this compound are provided below.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Amino-5-arylnicotinic Acids
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. This reaction is fundamental for introducing aryl substituents at the 5-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (5 mol%), to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-5-arylnicotinic acid.
Protocol 2: Sonogashira Coupling for the Synthesis of 6-Amino-5-alkynylnicotinic Acids
This protocol details the Sonogashira coupling of this compound with terminal alkynes to introduce alkynyl moieties at the 5-position.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, followed by triethylamine (3 equivalents) and the terminal alkyne (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the 6-amino-5-alkynylnicotinic acid derivative.
Protocol 3: Synthesis of 5-Iodo-7-amino-pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of this compound with urea to form the core pyrido[2,3-d]pyrimidine scaffold.
Materials:
-
This compound
-
Urea (10 equivalents)
-
High-boiling point solvent (e.g., diphenyl ether or N,N-dimethylacetamide)
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, mix this compound (1 equivalent) and urea (10 equivalents).
-
Add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 160-180 °C and maintain the temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a suitable solvent like ethanol or diethyl ether, and dry under vacuum to obtain the 5-iodo-7-amino-pyrido[2,3-d]pyrimidin-4(3H)-one.
Visualizations
PIM-1 Kinase Signaling Pathway and Inhibition
The following diagram illustrates the role of PIM-1 kinase in promoting cell survival and proliferation and how its inhibition by pyrido[2,3-d]pyrimidine derivatives can lead to anti-cancer effects.
Caption: PIM-1 kinase pathway and its inhibition.
Experimental Workflow: Synthesis of Bioactive Heterocycles
This diagram outlines the logical workflow from the starting material, this compound, to the synthesis of diverse heterocyclic compounds and their subsequent biological evaluation.
Caption: Synthetic workflow from starting material.
References
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 6-Amino-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology. The aminopyridine scaffold is a privileged structure in kinase inhibitor design, known to interact with the hinge region of the kinase ATP-binding site. This document provides detailed protocols and application notes for the synthesis and evaluation of novel kinase inhibitors starting from 6-Amino-5-iodonicotinic acid. The presence of an iodine atom at the 5-position offers a versatile handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.
Synthetic Strategy Overview
The general strategy for elaborating the this compound core involves the derivatization of the carboxylic acid group followed by a palladium-catalyzed cross-coupling reaction at the 5-position. The amino group at the 6-position can also be further functionalized if desired. The primary cross-coupling methods explored are the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which allow for the introduction of aryl/heteroaryl, alkynyl, and amino moieties, respectively.
Application Notes and Protocols for 6-Amino-5-iodonicotinic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 6-Amino-5-iodonicotinic acid as a versatile building block in the synthesis of advanced materials. The trifunctional nature of this molecule, featuring a carboxylic acid, an amino group, and an iodine atom, allows for its incorporation into a variety of material architectures, including Metal-Organic Frameworks (MOFs) and functional polymers. The protocols detailed herein are generalized methodologies based on established synthetic routes for analogous compounds.
Application Note 1: Synthesis of Functional Metal-Organic Frameworks (MOFs)
The bifunctional nature of the amino and carboxylic acid groups in this compound makes it an ideal candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The presence of the iodo group provides a reactive site for post-synthetic modification, enabling the introduction of additional functionalities.
Experimental Protocol: Solvothermal Synthesis of a this compound-Based MOF
This protocol describes a general procedure for the synthesis of a MOF using this compound as the organic linker and a metal salt (e.g., zinc nitrate) as the metal node.
-
Reagent Preparation:
-
Dissolve this compound (1.0 mmol, 264.03 mg) in 15 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O, 1.5 mmol, 446.23 mg) in 15 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min.
-
Hold the temperature at 120 °C for 48 hours.
-
Cool the autoclave to room temperature at a rate of 5 °C/min.
-
-
Product Isolation and Purification:
-
Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL).
-
Immerse the crystals in fresh dichloromethane (CH₂Cl₂) for 24 hours, replacing the CH₂Cl₂ every 8 hours to exchange the solvent.
-
Collect the crystals by filtration and dry under vacuum at 80 °C for 12 hours.
-
Data Presentation: Representative Characterization Data for Amino-Functionalized MOFs
| Property | Value | Method of Analysis |
| BET Surface Area | 800 - 1500 m²/g | Nitrogen Physisorption |
| Pore Volume | 0.4 - 0.8 cm³/g | Nitrogen Physisorption |
| Thermal Stability (TGA) | > 300 °C | Thermogravimetric Analysis |
| Crystal Structure | To be determined | Single-Crystal X-ray Diffraction |
Note: The data presented are typical values for MOFs synthesized from amino-functionalized linkers and are provided for illustrative purposes.
Visualization:
Caption: Workflow for the solvothermal synthesis of a functional MOF.
Application Note 2: Post-Synthetic Modification (PSM) of MOFs via Sonogashira Coupling
The iodo-functionalized MOF synthesized in the previous step can undergo post-synthetic modification to introduce new functionalities. The iodine atom serves as a handle for various cross-coupling reactions, such as the Sonogashira coupling, to append alkyne-containing molecules to the MOF linker.
Experimental Protocol: Sonogashira Coupling on an Iodo-Functionalized MOF
This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne to the iodo-functionalized MOF.
-
Catalyst Solution Preparation:
-
In a glovebox, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 57.7 mg) and copper(I) iodide (CuI, 0.025 mmol, 4.8 mg) in 10 mL of anhydrous DMF.
-
-
Reaction Setup:
-
Activate the iodo-functionalized MOF (100 mg) under vacuum at 80 °C for 12 hours.
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend the activated MOF in 10 mL of anhydrous DMF.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.0 mmol, 110 µL) and a mild base (e.g., triethylamine, 2.0 mmol, 279 µL) to the MOF suspension.
-
-
Coupling Reaction:
-
Add 1 mL of the catalyst stock solution to the MOF suspension.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
-
Product Isolation and Purification:
-
Cool the reaction to room temperature.
-
Isolate the modified MOF by centrifugation.
-
Wash the product extensively with fresh DMF (3 x 10 mL) and then with CH₂Cl₂ (3 x 10 mL) to remove unreacted reagents and catalyst residues.
-
Dry the post-synthetically modified MOF under vacuum at 80 °C for 12 hours.
-
Data Presentation: Hypothetical Data on the Effect of Post-Synthetic Modification
| Property | Before PSM | After Sonogashira Coupling | Method of Analysis |
| BET Surface Area | 1200 m²/g | 1050 m²/g | Nitrogen Physisorption |
| Pore Volume | 0.65 cm³/g | 0.58 cm³/g | Nitrogen Physisorption |
| Functional Group | C-I stretch | C≡C stretch | FT-IR Spectroscopy |
| Elemental Analysis | I: present | I: diminished, Pd/Cu: trace | EDX/XPS |
Note: The data are hypothetical and illustrate the expected changes upon successful post-synthetic modification.
Visualization:
Caption: Post-synthetic modification of an iodo-functionalized MOF.
Application Note 3: Synthesis of Functional Polyamides
This compound can be utilized as a monomer in the synthesis of aromatic polyamides. The resulting polymers will possess iodo groups along the backbone, which can be used for subsequent functionalization.
Experimental Protocol: Interfacial Polymerization for Polyamide Synthesis
-
Aqueous Phase Preparation:
-
Dissolve this compound (1.0 mmol, 264.03 mg) and sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg) in 20 mL of deionized water.
-
-
Organic Phase Preparation:
-
Dissolve a diacyl chloride (e.g., terephthaloyl chloride, 1.0 mmol, 203.02 mg) in 20 mL of an organic solvent (e.g., dichloromethane).
-
-
Polymerization:
-
Carefully layer the organic phase on top of the aqueous phase in a beaker.
-
A film of the polyamide will form at the interface.
-
Gently pull the polymer film from the interface and wind it onto a rotating rod.
-
-
Product Purification:
-
Wash the collected polymer extensively with water and then with a solvent like ethanol to remove unreacted monomers and salts.
-
Dry the polyamide under vacuum at 60 °C for 24 hours.
-
Data Presentation: Typical Properties of Aromatic Polyamides
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 200 - 350 °C |
| Decomposition Temperature (Td) | > 400 °C |
| Tensile Strength | 70 - 150 MPa |
| Solubility | In polar aprotic solvents (e.g., DMF, NMP) |
Visualization:
Caption: Schematic of interfacial polymerization to form a polyamide.
Application Note 4: Functionalization of Polymers via Suzuki Coupling
The iodo-functionalized polyamide can be further modified using cross-coupling reactions to introduce different side chains, thereby tuning the polymer's properties for specific applications.
Experimental Protocol: Suzuki Coupling on an Iodo-Functionalized Polyamide
-
Reaction Setup:
-
Dissolve the iodo-functionalized polyamide (1.0 g) in 20 mL of an appropriate solvent (e.g., NMP).
-
Add a boronic acid (e.g., phenylboronic acid, 1.5 eq. per iodo group), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3 eq. per iodo group).
-
-
Coupling Reaction:
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 30 minutes.
-
Heat the reaction to 100 °C and stir for 48 hours under an inert atmosphere.
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter the polymer and wash it with methanol and water.
-
Redissolve the polymer in a minimal amount of solvent and reprecipitate to further purify.
-
Dry the functionalized polymer under vacuum at 80 °C.
-
Data Presentation: Hypothetical Data on Polymer Property Changes after Functionalization
| Property | Before Suzuki Coupling | After Suzuki Coupling |
| Solubility | Soluble in NMP, DMF | May change depending on the appended group |
| Glass Transition Temp. (Tg) | 280 °C | May increase or decrease |
| UV-Vis Absorption Max | ~300 nm | May shift depending on the appended group |
Visualization:
Caption: Functionalization of an iodo-containing polymer via Suzuki coupling.
Application Notes and Protocols for the Derivatization of 6-Amino-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-iodonicotinic acid is a versatile pyridine-based building block of significant interest in medicinal chemistry and drug discovery. The presence of three distinct functional groups—a carboxylic acid, an amino group, and an iodo group—allows for a wide range of chemical modifications. Derivatization at these positions enables the generation of diverse compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The amino group can be acylated or participate in cross-coupling reactions, the carboxylic acid can be converted into esters or amides, and the iodo group is an excellent handle for various palladium-catalyzed cross-coupling reactions. This document provides detailed experimental protocols for several key derivatization reactions of this compound and its derivatives.
Derivatization Strategies
The derivatization of this compound can be systematically approached by targeting each of its functional groups. The general strategies are outlined below.
The Strategic Application of 6-Amino-5-iodonicotinic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Unique Value Proposition of 6-Amino-5-iodonicotinic Acid
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate success of a drug development program. This compound, a substituted pyridine derivative, has emerged as a highly strategic building block for the construction of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.[1][2] Its intrinsic functionalities—a nucleophilic amino group, a carboxylic acid handle for further derivatization, and a strategically placed iodine atom—offer a trifecta of synthetic opportunities. The iodine atom, in particular, serves as a versatile linchpin for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties.[1][3] This guide provides an in-depth exploration of the application of this compound in the synthesis of key pharmaceutical intermediates, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and successful reaction scale-up.
| Property | Value | Reference |
| Molecular Formula | C₆H₅IN₂O₂ | [4] |
| Molecular Weight | 264.02 g/mol | [4] |
| Appearance | Off-white to beige powder/solid | [3] |
| Melting Point | >300°C (decomposes) | [5] |
| Solubility | Soluble in water | [3] |
Safety Precautions: this compound is an irritant.[3][6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6] Avoid inhalation of dust and contact with skin and eyes.[3][6] In case of exposure, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[3][6]
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the 5-position of the pyridine ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope. We will explore three key transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Application I: Synthesis of 6-Amino-5-aryl-nicotinic Acids via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, widely used to synthesize biaryl scaffolds present in numerous pharmaceuticals.[7][8] In this application, we demonstrate the coupling of this compound with an arylboronic acid to yield a 6-amino-5-aryl-nicotinic acid intermediate, a core structure in many kinase inhibitors.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure that may require optimization for specific substrates.
Materials:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 | Palladium Catalyst |
| K₂CO₃ | 3.0 | Base |
| 1,4-Dioxane/Water (4:1) | - | Solvent |
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq). Then, add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~4 with 1M HCl to precipitate the product.
-
Purification: Filter the solid, wash with water, and then with a cold, non-polar solvent (e.g., diethyl ether) to remove non-polar impurities. Dry the product under vacuum.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) catalyst. Other palladium sources and ligands may be screened for optimal performance.[7]
-
Base: An inorganic base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle.[7]
-
Solvent System: The aqueous/organic solvent mixture aids in dissolving both the organic and inorganic reagents.
Application II: Synthesis of 6-Amino-5-alkynyl-nicotinic Acids via Sonogashira Coupling
The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, leading to the synthesis of aryl alkynes.[1][9] These motifs are present in various biologically active molecules.
Reaction Scheme: Sonogashira Coupling
Caption: Sonogashira coupling of this compound.
Detailed Protocol: Sonogashira Coupling
This is a general protocol and may require optimization.
Materials:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Terminal Alkyne | 1.5 | Coupling Partner |
| PdCl₂(PPh₃)₂ | 0.02 | Palladium Pre-catalyst |
| CuI | 0.04 | Co-catalyst |
| Triethylamine (TEA) | - | Base and Solvent |
| THF | - | Co-solvent |
Procedure:
-
Inert Atmosphere: In a flame-dried Schlenk flask, combine this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed THF and triethylamine. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50°C) as needed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, remove the solvents under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Co-catalyst: Copper(I) iodide is a standard co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
-
Base: An amine base like triethylamine is essential to neutralize the HI byproduct and to deprotonate the terminal alkyne.[1]
-
Solvent: A combination of an aprotic solvent like THF and the amine base is commonly employed.
Application III: Synthesis of 6-Amino-5-(substituted amino)-nicotinic Acids via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[3][10] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of this compound.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline. The choice of ligand and base is critical and often substrate-dependent.
Materials:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 0.01 | Palladium Pre-catalyst |
| XPhos | 0.04 | Ligand |
| NaOt-Bu | 2.0 | Base |
| Toluene | - | Solvent |
Procedure:
-
Inert Atmosphere: In a glovebox, add Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOt-Bu (2.0 eq) to a reaction tube.
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100-110°C with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos are highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene are typically used.
Case Study: A Plausible Synthetic Route to a Vatalanib-like Kinase Inhibitor Core
Vatalanib is a potent VEGFR inhibitor used in cancer therapy.[11] While the exact industrial synthesis may be proprietary, a plausible route to a key pyrrolo[2,3-b]pyridine intermediate, a common scaffold in kinase inhibitors, can be envisioned starting from this compound.
Synthetic Workflow
Caption: Plausible synthesis of a pyrrolo[2,3-b]pyridine core.
This hypothetical pathway first employs a Sonogashira coupling to introduce an alkyne at the 5-position. Subsequent intramolecular cyclization of the amino group onto the alkyne would then construct the fused pyrrolo[2,3-b]pyridine ring system, a key intermediate for kinase inhibitors like Vatalanib.
Conclusion
This compound is a powerful and versatile building block in the synthesis of pharmaceutical intermediates. Its strategically positioned functional groups, particularly the iodine atom, make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. The ability to efficiently perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allows for the modular and convergent synthesis of complex molecular architectures, accelerating the discovery and development of new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable intermediate.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. benchchem.com [benchchem.com]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Functionalization of 6-Amino-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of 6-Amino-5-iodonicotinic acid, a versatile building block in medicinal chemistry and materials science. The strategic functionalization of this molecule at its three key positions—the iodide, the carboxylic acid, and the amino group—opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic or material applications. This document outlines detailed protocols for common and effective transformations, including palladium-catalyzed cross-coupling reactions, esterification, and amide bond formation.
Introduction to the Reactivity of this compound
This compound is a trifunctional molecule, and its reactivity is governed by the interplay of its functional groups. The electron-donating amino group activates the pyridine ring, while the electron-withdrawing carboxylic acid has a deactivating effect. The carbon-iodine bond is the most labile site for cross-coupling reactions, following the general reactivity trend for halogens in palladium-catalyzed reactions (I > Br > Cl). The amino and carboxylic acid groups can interfere with certain reaction conditions and may require protection.
Protecting Group Strategies
Due to the presence of reactive amino and carboxylic acid groups, protecting group chemistry is often essential for the successful functionalization of this compound, particularly when performing reactions at the iodo position.
-
Amino Group Protection: The amino group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups are stable under the conditions of many cross-coupling reactions and can be removed under acidic or hydrogenolysis conditions, respectively.
-
Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester, for example, a methyl or ethyl ester. Fischer esterification is a common method for this transformation. The ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions after the desired functionalization at the iodo position has been achieved.
Functionalization at the 5-Iodo Position: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the 5-position is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the most effective methods for this purpose.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl iodide with an organoboron compound.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation: In a dry Schlenk flask, combine this compound (or its protected derivative) (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of 1,4-dioxane and water, or DMF).
-
Reaction: Heat the mixture with stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Related Iodopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [3] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [3] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 91 | [3] |
| 4 | 4-Cyanophenylboronic acid | Pd complex (0.6) | K₂CO₃ | DMF/H₂O | rt | 24 | 37 | [4] |
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety at the 5-position.[5] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[5]
Experimental Protocol: Sonogashira Coupling
-
Reactant Preparation: In a dry Schlenk flask, dissolve this compound (or its protected derivative) (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF or DMF).
-
Inert Atmosphere: Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling of Related Iodopyridines
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | rt | 95 | [6] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 50 | 88 | [7] |
| 3 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Cs₂CO₃ | MeCN | 60 | 92 | [8] |
| 4 | 4-Ethynyltoluene | Pd(OAc)₂/SPhos (2) | - | K₂CO₃ | Toluene | 100 | 90 | [9] |
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle for Sonogashira coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reactant Preparation: In a dry Schlenk tube, combine this compound (or its protected derivative) (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 1.5-2 times the Pd loading), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq.).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Heat the reaction mixture with stirring to 80-110 °C.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Related Halopyridines
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 95 | [12] |
| 2 | Aniline | Pd(OAc)₂/SPhos (1.5/3) | K₃PO₄ | t-BuOH | 110 | 89 | [10] |
| 3 | Benzylamine | BrettPhos Pd G3 (2) | LHMDS | THF | 65 | 70 | [13] |
| 4 | Piperidine | RuPhos Pd G3 (2) | LiHMDS | Toluene | 80 | 85 | [13] |
Functionalization of the Carboxylic Acid Group
Esterification
Esterification of the carboxylic acid can be achieved using standard methods, such as Fischer esterification.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend this compound in the desired alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).
-
Reaction: Remove the ice bath and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude ester, which can be purified by crystallization or column chromatography.
Amide Bond Formation
The carboxylic acid can be converted to an amide by coupling with a primary or secondary amine using a suitable coupling agent.
Experimental Protocol: Amide Coupling
-
Activation: Dissolve this compound (or its protected derivative) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.1-1.2 eq.) and a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer and concentrate it. Purify the crude amide by column chromatography or crystallization.
Amide Bond Formation Workflow
Caption: Workflow for amide bond formation.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the functionalization of this compound. By employing the described palladium-catalyzed cross-coupling reactions, esterifications, and amide bond formations, researchers can efficiently generate a diverse library of novel compounds for further investigation in drug discovery and materials science. Careful consideration of protecting group strategies is crucial for achieving high yields and purity in these transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. thalesnano.com [thalesnano.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Role of Key Signaling Pathways in the Development of Anti-inflammatory and Anti-cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a key driver of cancer development and progression. The aberrant activation of intracellular signaling pathways, such as Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR), is a common feature of both inflammatory diseases and various cancers. This makes these pathways attractive targets for the development of novel anti-inflammatory and anti-cancer therapeutics. These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the efficacy of therapeutic candidates targeting these critical signaling cascades. Furthermore, representative quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the experimental designs and underlying biological processes.
Key Signaling Pathways in Inflammation and Cancer
The intricate crosstalk between inflammation and cancer is orchestrated by a network of signaling pathways that regulate cell survival, proliferation, and immune responses.[1] Understanding and targeting these pathways is a promising strategy for therapeutic intervention.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[2] Its constitutive activation in many cancers promotes tumor growth and resistance to therapy.[2]
Caption: The canonical NF-κB signaling cascade.
JAK/STAT Signaling Pathway
The JAK/STAT pathway transduces signals from cytokines and growth factors, regulating immune responses, hematopoiesis, and cell proliferation.[3][4] Dysregulation of this pathway is implicated in various cancers and inflammatory disorders.[4]
References
- 1. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K Inhibition Reduces Mammary Tumor Growth and Facilitates Anti-tumor Immunity and Anti-PD1 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Agrochemical Formulations
Introduction
The efficacy and safety of agrochemical products are critically dependent on their formulation. Proper formulation enhances the stability of the active ingredient, improves its delivery to the target, and minimizes environmental impact. These application notes provide researchers, scientists, and professionals in the agrochemical industry with detailed protocols for the preparation and characterization of various agrochemical formulations. The following sections cover key formulation types, including nanoemulsions and water-dispersible granules, and essential quality control tests.
Section 1: Preparation of Advanced Agrochemical Formulations
Protocol for Preparation of Nanoemulsion-Based Pesticide Formulations
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion formulation of a poorly water-soluble pesticide to enhance its bioavailability and efficacy.
Principle: Nanoemulsions are thermodynamically stable, transparent or translucent colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area for improved dissolution and absorption of the active ingredient. High-energy methods, such as ultrasonication, are employed to break down large droplets into the nano-scale.
Materials and Reagents:
-
Active Ingredient (e.g., a poorly water-soluble insecticide)
-
Oil phase (e.g., vegetable oil, mineral oil)
-
Surfactant (e.g., Tween 80, Span 80)
-
Co-surfactant (e.g., ethanol, propylene glycol)
-
Deionized water
Apparatus:
-
High-speed homogenizer
-
Ultrasonicator (probe or bath)
-
Magnetic stirrer
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Oil Phase Preparation: Dissolve the active ingredient in the selected oil at a predetermined concentration.
-
Surfactant/Co-surfactant Mixture: In a separate beaker, mix the surfactant and co-surfactant in the desired ratio.
-
Pre-emulsion Formation: Add the oil phase to the surfactant/co-surfactant mixture and stir gently with a magnetic stirrer until a clear solution is obtained.
-
Emulsification: Slowly add deionized water to the oil-surfactant mixture under continuous stirring to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-speed homogenization at 10,000 rpm for 15 minutes.
-
Ultrasonication: Further reduce the droplet size by subjecting the homogenized emulsion to ultrasonication.[1] The sonication time and power should be optimized for the specific formulation.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
Data Presentation:
| Formulation Code | Oil Phase (%) | Surfactant:Co-surfactant Ratio | Droplet Size (nm) | PDI | Zeta Potential (mV) |
| NE-1 | 10 | 2:1 | 150 | 0.21 | -25 |
| NE-2 | 10 | 3:1 | 120 | 0.18 | -30 |
| NE-3 | 15 | 2:1 | 180 | 0.25 | -22 |
Experimental Workflow:
Section 2: Quality Control of Agrochemical Formulations
Protocol for Determination of Active Ingredient Content by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of the active ingredient in a pesticide formulation.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated components are detected and quantified by a detector (e.g., UV-Vis detector).[2][3]
Materials and Reagents:
-
Pesticide formulation sample
-
Analytical standard of the active ingredient
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase (pre-mixed and degassed)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical column (e.g., C18)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Standard Preparation: Accurately weigh a known amount of the analytical standard and dissolve it in a suitable solvent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the formulation and dissolve it in a suitable solvent.[2] The solution may require sonication to ensure complete dissolution.[2] Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength.[2][3]
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the active ingredient in the sample solution from the calibration curve.
Data Presentation:
| Sample | Weight (g) | Peak Area | Concentration (mg/L) | Active Ingredient (%) |
| Standard 1 | 0.0102 | 125430 | 10.2 | - |
| Standard 2 | 0.0205 | 251050 | 20.5 | - |
| Standard 3 | 0.0510 | 624800 | 51.0 | - |
| Formulation | 0.1050 | 485600 | 39.8 | 37.9 |
Logical Relationship Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-iodonicotinic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 6-Amino-5-iodonicotinic acid.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My overall yield of this compound is consistently low. Which steps are most critical for optimization?
A: Low yield can stem from several stages of the synthesis. The most critical points to investigate are:
-
Purity of Starting Materials: The synthesis commonly begins with 6-Aminonicotinic acid. Ensure the purity of this starting material is high, with minimal content of impurities like 6-hydroxynicotinic acid or 6-chloronicotinic acid, which can be carried through the synthesis and complicate purification.[1]
-
Diazotization Efficiency: If using a Sandmeyer-type reaction pathway, the formation of the diazonium salt is crucial. This reaction is highly temperature-sensitive. Maintain a strict temperature range of 0–5°C during the addition of sodium nitrite to prevent the premature decomposition of the unstable diazonium salt.[2]
-
Iodination Reaction Control: The introduction of iodine must be carefully controlled. Whether through direct electrophilic iodination or a Sandmeyer reaction, improper temperature control or incorrect stoichiometry of reagents can lead to side reactions and the formation of byproducts.[3]
-
Product Isolation and Purification: Loss of product can occur during workup and purification. Optimize pH adjustment for precipitation and select an appropriate recrystallization solvent system to maximize recovery.[4]
Q2: I am observing significant impurity spots on my TLC/HPLC analysis. What are the likely byproducts and how can I minimize them?
A: The formation of impurities is a common challenge. The identity of these byproducts depends on the synthetic route.
-
Starting Material: Incomplete conversion will result in residual 6-Aminonicotinic acid in the final product.
-
Over-Iodination: The pyridine ring is activated by the amino group, and harsh conditions could potentially lead to di-iodinated products.
-
Sandmeyer Reaction Byproducts: If proceeding via a diazonium salt, common impurities include phenol byproducts (from the reaction of the diazonium salt with water) and protodeamination products where the diazonium group is replaced by hydrogen.[5]
-
Oxidation Products: Some iodination methods, particularly those using strong oxidizing agents, can lead to the oxidation of the starting material.[6]
To minimize these, ensure precise temperature control, use high-purity reagents, and consider performing the reaction under an inert atmosphere to prevent oxidative side reactions.
Q3: The iodination step is not proceeding to completion. What experimental parameters should I verify?
A: An incomplete reaction can usually be traced back to reagent or setup issues.
-
Reagent Activity: For a Sandmeyer-type reaction, use freshly prepared sodium nitrite solution, as it can degrade over time. Ensure the iodide salt (e.g., KI, NaI) is of high purity and anhydrous if required by the protocol.
-
Temperature Control: Diazonium salts are notoriously unstable at higher temperatures.[5] Ensure the reaction is kept cold (0-5 °C) until the introduction of the iodide salt. For direct electrophilic iodination, the optimal temperature may be higher, and consistency is key.[3]
-
Acid Concentration: The diazotization step requires a specific acidic environment. Verify the concentration and amount of the acid (e.g., HCl, H₂SO₄) used.
-
Reaction Time: Allow sufficient time for the reaction to complete. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Q4: What is the most effective method for purifying the final this compound product?
A: Purification is critical for obtaining a high-purity final product.
-
Recrystallization: This is a common and effective method. Suitable solvent systems often include mixtures of ethanol and water or DMF.[2][4]
-
Column Chromatography: For removing persistent impurities, silica gel column chromatography can be employed. A typical eluent system might be a gradient of ethyl acetate and hexane or dichloromethane and methanol.[2][4]
-
Acid-Base Extraction: Exploiting the amphoteric nature of the product, you can use pH adjustments to wash away neutral or basic/acidic impurities during the workup phase.
Experimental Protocols and Data
The synthesis of this compound is typically achieved via a multi-step process starting from 6-Aminonicotinic acid. A common pathway involves nitration, reduction, diazotization, and finally iodination.
Protocol 1: Sandmeyer-Type Synthesis Pathway
This protocol outlines a reliable method proceeding through a diazonium salt intermediate.
Step 1: Nitration of 6-Aminonicotinic Acid
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5°C.
-
Slowly add 6-Aminonicotinic acid while maintaining the low temperature.
-
Stir the mixture at this temperature until the reaction is complete (monitored by TLC/HPLC).
-
Carefully pour the reaction mixture over crushed ice to precipitate the product, 6-Amino-5-nitronicotinic acid.
Step 2: Reduction of 6-Amino-5-nitronicotinic Acid
-
Suspend 6-Amino-5-nitronicotinic acid in an appropriate solvent (e.g., ethanol, acetic acid).
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation with H₂ gas over a Palladium on carbon (Pd/C) catalyst.[2]
-
Stir the reaction at room temperature or with gentle heating until the nitro group is fully reduced to an amino group, forming 5,6-Diaminonicotinic acid.
-
Isolate the product after workup.
Step 3: Diazotization and Iodination
-
Dissolve 5,6-Diaminonicotinic acid in a solution of dilute strong acid (e.g., H₂SO₄ or HCl) and cool to 0-5°C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The 5-amino group is more reactive and will be selectively diazotized.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.[5][8]
-
Allow the reaction mixture to slowly warm to room temperature and stir until gas evolution ceases.
-
Adjust the pH to precipitate the crude this compound.
-
Filter the crude product, wash, and purify by recrystallization.
Data Tables
Table 1: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Verify reagent quality and reaction time/temperature.[3] |
| Product loss during workup | Optimize pH for precipitation; use appropriate extraction solvents. | |
| Decomposition of intermediate | Maintain strict temperature control (0-5°C) during diazotization.[2] | |
| Impure Product | Presence of starting material | Increase reaction time or temperature slightly (if stable). |
| Formation of byproducts | Use high-purity reagents; control temperature precisely.[5] | |
| Inefficient purification | Test different solvent systems for recrystallization or use column chromatography.[4] |
Table 2: Typical Reaction Parameters for the Iodination Step (Sandmeyer-Type)
| Parameter | Condition | Rationale |
| Starting Material | 5,6-Diaminonicotinic acid | Precursor with amino group at the 5-position for diazotization. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) in Acid | Standard reagent for forming diazonium salts from aryl amines.[5] |
| Iodide Source | Potassium Iodide (KI) | Common, effective, and readily available source of iodide ions.[8] |
| Solvent | Water / Dilute Acid | Required to dissolve the amine salt and reagents. |
| Temperature | 0-5°C | Critical for the stability of the diazonium salt intermediate.[2] |
| Reaction Time | 1-3 hours | Typically sufficient for the reaction to reach completion after mixing. |
Visual Guides
Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Logic flow for troubleshooting common synthesis issues.
Caption: Simplified mechanism for the Sandmeyer-type iodination step.[9]
References
- 1. innospk.com [innospk.com]
- 2. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]
- 3. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Iodination - Wordpress [reagents.acsgcipr.org]
- 7. 6-Amino-5-nitronicotinic acid (89488-06-2) for sale [vulcanchem.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Suzuki Reactions with 6-Amino-5-iodonicotinic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 6-Amino-5-iodonicotinic acid. This substrate presents unique challenges due to the presence of three distinct functional groups—an amino group, a pyridine nitrogen, and a carboxylic acid—each of which can influence the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is failing or giving very low yields. What are the most likely causes?
Low to no yield with this substrate is often due to a combination of factors related to its chemical structure. The primary challenges include:
-
Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst deactivation or inhibition, effectively stopping the catalytic cycle.[1][2][3]
-
Carboxylic Acid Interference: The carboxylate group, formed under basic reaction conditions, can also coordinate to the palladium center, further deactivating the catalyst.[4] You may need to increase the amount of base to account for the acidic proton of the carboxylic acid.[4]
-
Poor Solubility: this compound may have poor solubility in common organic solvents used for Suzuki reactions, which can hinder reaction kinetics.[3][4]
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent for this complex substrate.[1][2]
Q2: What are the most common side reactions I should be aware of?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions and can be a significant issue with heteroaryl boronic acids.[1]
-
Dehalogenation: The starting this compound can be reduced to 6-aminonicotinic acid. This can be caused by hydride sources in the reaction mixture (e.g., certain solvents or bases).[2][5]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[2][5]
Q3: Is it necessary to protect the amino or carboxylic acid group on this compound before the Suzuki reaction?
While performing the reaction on the unprotected substrate is possible, it is challenging. If optimization of the reaction conditions fails, protection of the functional groups may be necessary. The amino group could be protected as an amide, and the carboxylic acid could be converted to an ester. However, this adds extra steps to the synthesis (protection and deprotection). The troubleshooting guide below focuses on strategies for a successful coupling without protection.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki reactions with this compound.
Problem 1: No or Low Product Formation with Starting Material Consumed
This scenario suggests that the starting material is being consumed by side reactions rather than the desired coupling.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield with starting material consumption.
Problem 2: Reaction Stalls or Fails to Go to Completion
This often points to issues with the catalyst's activity or stability, or poor solubility of the reagents.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stalled or incomplete reactions.
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol aims to mitigate the common issues of catalyst inhibition and side reactions.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Bulky phosphine ligand (if not using a pre-catalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a powdered, dry base such as K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%). Subsequently, add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Carefully acidify the aqueous layer with dilute HCl to protonate the carboxylic acid and then extract the product into the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Condition Optimization
The following table summarizes key parameters to consider for optimizing the Suzuki reaction of this compound. The suggested starting points are based on best practices for challenging heteroaryl couplings.[1][2]
| Parameter | Recommended Starting Conditions | Rationale & Troubleshooting Actions |
| Palladium Source | XPhos Pd G3 (2-5 mol%) | Pre-catalysts are often more effective at generating the active Pd(0) species. If the reaction is slow, increase catalyst loading. |
| Ligand | Buchwald-type ligands (XPhos, SPhos, RuPhos) | Bulky, electron-rich ligands are known to be effective for coupling with electron-rich and heteroaryl halides, as they promote oxidative addition and reductive elimination.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (3 equiv.) | Inorganic bases are often preferred to avoid side reactions. Ensure the base is finely powdered and dry.[5] An excess is needed to neutralize the carboxylic acid. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture with water can help dissolve the base and the carboxylate salt. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.[5] |
| Temperature | 80-110 °C | Higher temperatures can improve solubility and reaction rates, but may also lead to catalyst decomposition or side reactions if too high.[1] |
| Boronic Acid | Boronic acid (1.2-1.5 equiv.) or Pinacol Ester | Using a slight excess of the boronic acid can help drive the reaction to completion. Pinacol esters are more stable to protodeboronation.[1] |
By systematically addressing the potential issues of catalyst inhibition, side reactions, and solubility, and by carefully selecting and optimizing the reaction conditions, the successful Suzuki-Miyaura coupling of this compound can be achieved.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Amino-5-iodonicotinic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Amino-5-iodonicotinic acid. The information provided is based on established principles of organic chemistry and data from structurally related compounds, as specific literature on the purification challenges of this particular molecule is limited. The protocols and troubleshooting advice should be considered as a starting point for developing an optimized purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and scalability when dealing with relatively pure crude material.[1] Column chromatography is used for separating the target compound from impurities with different polarities.[2]
Q2: My purified this compound is colored (e.g., yellow or tan). Is this normal and how can I remove the color?
A2: Crude nicotinic acid derivatives can sometimes be yellow due to chromophores formed during synthesis.[3] While a slight off-white or tan color might be acceptable depending on the required purity, a colorless product is often desired. The color can typically be removed by treating a solution of the compound with activated charcoal during the recrystallization process.[3]
Q3: What are the likely impurities in my sample of this compound?
A3: Impurities can originate from the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as 6-aminonicotinic acid.
-
Reagents: Residual coupling agents (e.g., EDC, DMAP) or solvents (e.g., DMF) if used in the preceding synthetic steps.[4]
-
Side-products: Including regioisomers or products of side reactions involving the iodo- or amino- groups. The pH of the reaction mixture can sometimes influence the formation of specific impurities.
-
Dehalogenated product: 6-aminonicotinic acid formed by the reduction of the iodo-group.
Q4: I am having trouble dissolving my crude this compound. What solvents should I use?
A4: this compound, like many amino acids, has both acidic (carboxylic acid) and basic (amino) functional groups, making it zwitterionic near its isoelectric point and leading to low solubility in many common organic solvents.[5] Its solubility is highly pH-dependent.[6] For purification, consider using polar protic solvents like ethanol, methanol, or water, often in mixtures and with heating.[1][7] Solubility in aqueous solutions can be significantly increased by adjusting the pH away from the isoelectric point (by adding a small amount of acid or base).[5]
Q5: How can I assess the purity of my final product?
A5: The most reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), typically with UV or Mass Spectrometry (MS) detection.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify the presence of impurities.[1]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, and the compound's melting point is below the temperature of the solution. | Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. If using a solvent mixture, add more of the solvent in which the compound is more soluble. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Concentrate the solution by boiling off some of the solvent and allow it to cool again. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. If all else fails, evaporate the solvent and attempt recrystallization in a different solvent system. |
| Very low yield of purified product. | Too much solvent was used, leaving a significant amount of the product in the mother liquor. The compound may be partially soluble even in the cold solvent. | Minimize the amount of hot solvent used to just dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation. |
| Crystals form too quickly. | The solution is cooling too rapidly, which can trap impurities within the crystal lattice. | Insulate the flask to slow down the cooling rate. Re-heat the solution to dissolve the crystals and add a small excess of solvent (10-20%) before allowing it to cool slowly again. |
| Product purity does not improve. | The chosen solvent is not effective at discriminating between the product and the impurity (they have similar solubilities). | Try a different solvent or a mixture of solvents. If impurities are colored or non-polar, consider adding activated charcoal to the hot solution before filtering and cooling. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities (overlapping peaks). | The eluent system is not optimized; its polarity is either too high or too low. | Perform small-scale analysis using Thin Layer Chromatography (TLC) with different solvent systems to find an eluent that provides good separation (Rf of the target compound ~0.3-0.4). A gradient elution (gradually increasing solvent polarity) may be necessary. |
| The compound will not elute from the column. | The eluent is not polar enough to move the compound through the stationary phase (silica gel). | Increase the polarity of the eluent. For highly polar compounds like amino acids, adding a small percentage of methanol or a few drops of acetic acid or ammonia to the mobile phase can help. |
| The compound runs with the solvent front (no retention). | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system. |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the silica gel, possibly due to its acidic/basic nature. The column may be overloaded. | Add a small amount of a modifier to the eluent (e.g., 0.5-1% acetic acid for an acidic compound or triethylamine for a basic compound) to suppress strong interactions. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is adapted from purification methods for the analogous compound, 6-Amino-5-nitronicotinic acid.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the bulk of the material.
-
Add Anti-Solvent: While the ethanol solution is hot, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Clarification: If the solution is not clear, add a few drops of hot ethanol until the turbidity disappears. If the solution is colored, this is the stage to add a small amount of activated charcoal.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Select Eluent: Using TLC, identify a suitable mobile phase. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane.[1] If the compound is very polar, consider Dichloromethane (DCM) and Methanol (MeOH).
-
Pack Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM/MeOH). If a stronger solvent is used for dissolution, pre-adsorb the sample onto a small amount of silica gel by mixing and evaporating the solvent. Carefully add the dried, pre-adsorbed sample to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient is required.
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation: Starting Points for Purification
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Comments |
| Ethanol / Water | Varies | Good for polar compounds; adjust ratio to find optimal solubility/insolubility.[1] |
| Methanol / Water | Varies | Similar to ethanol/water, methanol is a more polar solvent. |
| Dioxane / Water | Varies | Dioxane is a good solvent for many organic compounds. |
| Acetic Acid / Water | Varies | Useful if solubility is very low, but residual acetic acid must be removed. |
Table 2: Suggested Mobile Phases for Chromatography
| Chromatography Type | Stationary Phase | Mobile Phase System (Starting Point) |
| Normal Phase | Silica Gel | Ethyl Acetate / Hexane (e.g., start at 20:80, gradient to 100:0)[1] |
| Normal Phase | Silica Gel | Dichloromethane / Methanol (e.g., start at 99:1, gradient to 90:10) |
| Reverse Phase (Analytical) | C18 | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA)[1] |
Visualizations
Experimental and Logical Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. mdpi.com [mdpi.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Optimization of Reaction Conditions for 6-Amino-5-iodonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Amino-5-iodonicotinic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of this compound?
The synthesis of this compound is typically achieved through the direct electrophilic iodination of 6-Aminonicotinic acid. The amino group at the 6-position is an activating group, directing the incoming electrophile (iodine) to the ortho and para positions. In this case, the 5-position is electronically favored for substitution.
Q2: Which iodinating agents are suitable for this reaction?
Several iodinating agents can be employed for the synthesis of this compound. The choice of reagent can significantly impact the reaction's efficiency and selectivity. Common options include:
-
Iodine (I₂) with an oxidizing agent: This classic method involves the use of molecular iodine in the presence of an oxidant such as nitric acid, iodic acid, or hydrogen peroxide.[1] The oxidizing agent converts I₂ into a more potent electrophilic species.
-
N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent, often used for electron-rich aromatic and heterocyclic compounds.[2] It can be a good alternative to harsher iodine/oxidant systems, potentially reducing side reactions.
-
Iodine Monochloride (ICl): ICl is a highly reactive iodinating agent that can be effective for less reactive substrates. However, its high reactivity can sometimes lead to over-iodination or other side reactions, requiring careful control of reaction conditions.[2]
Q3: What are the critical parameters to control for a successful synthesis?
Optimizing the following parameters is crucial for achieving a high yield and purity of this compound:
-
Choice of Iodinating Agent: As discussed in Q2, the reactivity of the iodinating agent should be matched to the substrate.
-
Stoichiometry: The molar ratio of the iodinating agent to the starting material must be carefully controlled to prevent over-iodination. Using a 1:1 or a slight excess of the iodinating agent is a good starting point.
-
Reaction Temperature: The temperature can influence the reaction rate and selectivity. Lower temperatures can help to control the reactivity and improve selectivity for the desired mono-iodinated product.[2]
-
Solvent: The choice of solvent can affect the solubility of reagents and the reactivity of the iodinating species. Common solvents for iodination reactions include acetic acid, dichloromethane, and acetonitrile.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time for maximum conversion without significant side product formation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Insufficiently activated iodinating agent: Molecular iodine (I₂) alone may not be electrophilic enough. | • If using I₂, ensure the presence of a suitable oxidizing agent (e.g., H₂O₂, HIO₃, HNO₃) to generate a more reactive iodine species.[1] |
| 2. Inappropriate solvent: The starting material or reagents may not be fully dissolved, or the solvent may be deactivating the iodinating agent. | • Experiment with different solvents such as glacial acetic acid, dichloromethane, or acetonitrile. Ensure the starting material is fully dissolved before adding the iodinating agent. | |
| 3. Reaction temperature is too low: The activation energy for the reaction may not be reached. | • While lower temperatures are often preferred for selectivity, a very low temperature might stall the reaction. Try gradually increasing the temperature and monitoring the reaction progress. | |
| 4. Decomposed iodinating agent: Some iodinating agents, like ICl, are moisture-sensitive. | • Use a fresh bottle of the iodinating agent or purify it before use.[2] | |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-iodination: The reaction conditions are too harsh, leading to the formation of di-iodinated or other polysubstituted products. | • Reduce the stoichiometry of the iodinating agent to a 1:1 or even slightly sub-stoichiometric ratio. • Lower the reaction temperature to decrease the reaction rate and improve selectivity.[2] • Consider using a milder iodinating agent like N-Iodosuccinimide (NIS). |
| 2. Iodination at other positions: While the 5-position is electronically favored, some iodination might occur at other positions on the pyridine ring. | • Optimize the solvent and temperature. Different solvents can influence the regioselectivity of the reaction. | |
| Significant Side Product Formation (e.g., Dark, Tarry Materials) | 1. Oxidation of the amino group: The amino group is susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents. | • Use a milder iodinating agent (e.g., NIS). • If using an iodine/oxidant system, carefully control the amount of the oxidizing agent. • Protect the amino group before iodination, for example, by acetylation. The protecting group can be removed after the iodination step. |
| 2. Decomposition of the starting material or product: The reaction conditions (e.g., strong acid, high temperature) may be causing degradation. | • Use milder reaction conditions. If an acid is necessary, try using a weaker acid or a smaller amount. • Ensure the reaction is not running for an unnecessarily long time. | |
| Difficulty in Product Isolation and Purification | 1. Product is highly polar and water-soluble: The presence of both the amino and carboxylic acid groups can make extraction from aqueous solutions difficult. | • Adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility before filtration or extraction. • Use a suitable polar solvent for extraction, or consider techniques like ion-exchange chromatography for purification. |
| 2. Product co-elutes with starting material or impurities during chromatography. | • Optimize the mobile phase for column chromatography. A gradient elution might be necessary. • Consider derivatizing the product or impurities to alter their polarity and improve separation. |
Experimental Protocols
Protocol 1: Iodination using Iodine and Hydrogen Peroxide
This protocol provides a general procedure for the iodination of 6-Aminonicotinic acid using a common and relatively mild iodine/oxidant system.
Materials:
-
6-Aminonicotinic acid
-
Iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Sodium thiosulfate solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 6-Aminonicotinic acid (1.0 eq.) in glacial acetic acid.
-
Add iodine (1.1 eq.) to the solution and stir until it is completely dissolved.
-
Slowly add 30% hydrogen peroxide (1.5 eq.) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Comparison of Iodinating Agents for Electron-Rich Pyridines
| Iodinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| I₂ / H₂O₂ | Acetic acid, room temperature | Readily available and inexpensive reagents. | Can lead to over-iodination or oxidation side reactions if not controlled. |
| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, room temperature | Mild and selective, easy to handle. | More expensive than I₂. |
| Iodine Monochloride (ICl) | Dichloromethane or acetic acid, 0°C to room temperature | Highly reactive, good for less activated substrates. | Can be too reactive, leading to poor selectivity and side reactions; moisture-sensitive.[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 6-Amino-5-iodonicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 6-amino-5-iodonicotinic acid and its derivatives.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Low yields are a common issue in the synthesis of this compound. Several factors can contribute to this problem, from incomplete reactions to the formation of side products.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Iodination | - Extend the reaction time. - Increase the equivalents of the iodinating agent (e.g., NIS, ICl) incrementally. - Ensure efficient stirring to overcome solubility issues of 6-aminonicotinic acid. | Increased conversion of the starting material to the desired product. |
| Degradation of Starting Material or Product | - Perform the reaction at a lower temperature to minimize decomposition. - Protect the reaction from light, especially when using light-sensitive iodinating agents. | Reduced formation of degradation byproducts, leading to a cleaner reaction mixture and higher yield. |
| Suboptimal pH | - For iodination in aqueous media, maintain a slightly acidic to neutral pH to prevent the deactivation of the aromatic ring and minimize side reactions. | Improved selectivity and yield of the desired 5-iodo isomer. |
| Oxidation of the Amino Group | - Use a milder iodinating agent. - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized formation of colored impurities resulting from oxidation. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
The presence of multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram indicates a lack of selectivity in the iodination reaction.
| Potential Cause | Recommended Solution | Expected Outcome |
| Over-iodination (Di-iodination) | - Reduce the equivalents of the iodinating agent. - Add the iodinating agent portion-wise to maintain a low concentration throughout the reaction. | Preferential formation of the mono-iodinated product over di-iodinated species. |
| Iodination at Other Positions | - The amino group at position 6 strongly directs iodination to the 5-position. If other isomers are observed, re-evaluate the structure of the starting material. | Confirmation of the expected regioselectivity. |
| Formation of Unwanted Byproducts | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. - See the "Common Side Reactions" section for potential byproducts and their mitigation. | A cleaner reaction profile with the desired product as the major component. |
Problem 3: Difficulty in Product Purification
Isolating pure this compound from the reaction mixture can be challenging due to the presence of closely related impurities.
| Potential Cause | Recommended Solution | Expected Outcome |
| Co-precipitation of Starting Material and Product | - Utilize differences in solubility. This compound is often less soluble than the starting material in certain solvents. - Employ column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients). | Effective separation of the product from unreacted starting material. |
| Presence of Colored Impurities | - Treat the crude product with activated charcoal during recrystallization. - Wash the isolated solid with appropriate solvents to remove colored byproducts. | A colorless or off-white final product. |
| Amphoteric Nature of the Product | - Adjust the pH of the aqueous solution during workup to the isoelectric point of this compound to induce precipitation. | Efficient isolation of the product from the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary side reactions include:
-
Over-iodination: Formation of di-iodo species, particularly if an excess of the iodinating agent is used.
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Oxidation: The amino group can be susceptible to oxidation, leading to colored impurities.
-
Decarboxylation: While less common under typical iodination conditions, prolonged exposure to harsh acidic or high-temperature environments can potentially lead to the loss of the carboxylic acid group.
Q2: Which iodinating agent is best for this synthesis?
A2: The choice of iodinating agent depends on the desired reactivity and reaction conditions.
-
N-Iodosuccinimide (NIS): A mild and effective reagent, often used in organic solvents. It can be activated with acids like trifluoroacetic acid.
-
Iodine monochloride (ICl): A more reactive agent that can lead to higher yields but may also increase the likelihood of side reactions if not controlled carefully.
-
Molecular Iodine (I₂): Requires an activating agent or oxidant to generate the electrophilic iodine species.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Due to its amphoteric nature, the solubility of this compound is pH-dependent. Common solvent systems for recrystallization include:
-
Aqueous ethanol
-
Aqueous methanol
-
Dimethylformamide (DMF)/water mixtures
It is often beneficial to adjust the pH to the isoelectric point to minimize solubility and maximize recovery.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction.
-
TLC: Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material, product, and any major byproducts.
-
HPLC: A reverse-phase C18 column with a gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid) can provide a quantitative assessment of the reaction progress.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
6-Aminonicotinic acid
-
N-Iodosuccinimide (NIS)
-
Sulfuric acid (concentrated)
-
Methanol
-
Deionized water
-
Sodium thiosulfate
-
Activated charcoal
Procedure:
-
In a round-bottom flask protected from light, dissolve 6-aminonicotinic acid in methanol.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Add N-Iodosuccinimide (NIS) portion-wise to the solution at 0-5 °C with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
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Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.
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Filter the crude product and wash it with cold water.
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To remove unreacted iodine, wash the solid with a dilute aqueous solution of sodium thiosulfate.
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Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) with the addition of activated charcoal to decolorize.
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Filter the hot solution to remove the charcoal and allow it to cool to crystallize the pure product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
deiodination of 6-Amino-5-iodonicotinic acid and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential deiodination of 6-Amino-5-iodonicotinic acid during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem for this compound?
A1: Deiodination is the chemical process of removing an iodine atom from a molecule. In the case of this compound, this results in the formation of the undesired byproduct, 6-aminonicotinic acid. This side reaction is problematic as it reduces the yield of the desired product and introduces impurities that can be difficult to separate, complicating downstream applications.
Q2: What are the common causes of deiodination for aryl iodides like this compound?
A2: The deiodination of aryl iodides is often observed during transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). Several factors can contribute to this side reaction:
-
Reaction Temperature: Higher temperatures can promote the rate of deiodination.
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Base: The choice and strength of the base can influence the stability of the starting material and intermediates.
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Solvent: The polarity and protic nature of the solvent can play a role.
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Catalyst System: The palladium source and the choice of ligand can significantly impact the extent of deiodination.
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Reducing Agents: The presence of adventitious or in situ generated reducing agents can lead to the cleavage of the C-I bond.
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Light: Photochemical decomposition can also be a contributing factor for some aryl iodides.
Q3: How can I detect if my sample of this compound has undergone deiodination?
A3: Several analytical techniques can be employed to detect and quantify the presence of the deiodinated byproduct, 6-aminonicotinic acid:
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can separate the starting material from the byproduct and confirm their identities by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): Using an appropriate column and mobile phase, you can separate the two compounds and quantify their relative amounts using a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of a new aromatic proton signal in the place where the iodine atom was located.
Troubleshooting Guide: Deiodination During a Cross-Coupling Reaction
This guide provides a systematic approach to troubleshooting and preventing the deiodination of this compound.
Problem: Significant formation of 6-aminonicotinic acid byproduct detected.
Below is a troubleshooting workflow to address this issue:
Caption: A stepwise troubleshooting workflow for addressing the deiodination of this compound.
Table 1: Troubleshooting Strategies and Their Rationale
| Parameter | Recommended Action | Rationale |
| Temperature | Decrease the reaction temperature in 10-20°C increments. | Reduces the rate of the deiodination side reaction, which often has a higher activation energy than the desired cross-coupling. |
| Base | Switch to a weaker or sterically hindered base (e.g., from Cs₂CO₃ to K₃PO₄ or K₂CO₃). | Strong bases can promote protonolysis of the C-I bond, especially in the presence of protic solvents or water. |
| Palladium Ligand | Use more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands can accelerate the rate of reductive elimination (product formation) relative to the competing deiodination pathway. |
| Solvent | Switch from protic solvents (e.g., alcohols) to aprotic solvents (e.g., dioxane, toluene, THF). | Protic solvents can be a source of protons for the deiodination reaction. |
| Atmosphere | Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). | Oxygen can lead to the degradation of the catalyst and the formation of species that may promote deiodination. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling with Minimized Deiodination
This protocol provides a starting point for a Suzuki coupling reaction with this compound, incorporating measures to prevent deiodination.
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
-
Reaction Setup:
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
-
Reaction Execution:
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Stir the reaction mixture at a reduced temperature (e.g., 50-80°C) and monitor the progress by LC-MS or HPLC.
-
If the reaction is sluggish, a slight increase in temperature may be necessary, but this should be done cautiously while monitoring for deiodination.
-
-
Workup and Analysis:
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent.
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Analyze the crude product mixture to determine the ratio of the desired product to the deiodinated byproduct.
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Diagram: Competing Reaction Pathways
The following diagram illustrates the desired cross-coupling pathway versus the undesired deiodination pathway in a palladium-catalyzed reaction.
Caption: Competing pathways of productive cross-coupling and undesired deiodination in a Pd-catalyzed reaction.
solubility issues of 6-Amino-5-iodonicotinic acid in organic solvents
Welcome to the technical support guide for 6-Amino-5-iodonicotinic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. Given the limited specific solubility data in publicly available literature, this guide provides a framework based on the physicochemical properties of its structural analogs—aminopyridines and nicotinic acids—to systematically troubleshoot and overcome dissolution issues.
Understanding the Molecule: Physicochemical Profile
This compound possesses a unique chemical structure that dictates its solubility behavior. It is an amphoteric molecule, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) on a pyridine ring.[1] The presence of a bulky, electron-withdrawing iodine atom at the 5-position further influences its properties.
Key structural features affecting solubility:
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Amphoterism: The ability to react as either an acid or a base complicates its solubility in neutral solvents but offers opportunities for pH-mediated dissolution.[2]
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Hydrogen Bonding: The amino and carboxylic acid groups can form strong intermolecular hydrogen bonds, leading to high crystal lattice energy and potentially low solubility in non-polar solvents.[3]
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Polarity: The pyridine ring and its polar substituents (amino, carboxyl, and iodo groups) suggest that polar solvents are more likely to be effective.
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Zwitterionic Form: In aqueous solutions and potentially in some polar organic solvents, the molecule can exist as a zwitterion, where the carboxylic proton moves to the amino group.[4] This can significantly impact solubility.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you may encounter when trying to dissolve this compound and provides step-by-step protocols to resolve them.
Issue 1: The compound is insoluble in common aprotic polar solvents (e.g., Acetone, Acetonitrile).
Cause: Aprotic polar solvents like acetone and acetonitrile may not be sufficiently polar or capable of disrupting the strong intermolecular hydrogen bonds of the crystal lattice. Research on nicotinic acid has shown its solubility to be relatively low in these solvents compared to protic or highly polar solvents like DMSO.[5]
Troubleshooting Protocol:
-
Initial Solvent Screening: Begin by testing solubility in a broader range of polar solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points due to their high polarity and ability to act as hydrogen bond acceptors. Nicotinic acid, a parent compound, shows significantly higher solubility in DMSO.[5][6]
-
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a small vial.
-
Add a measured volume of the test solvent (e.g., 100 µL) incrementally.
-
Vortex or sonicate the mixture for 1-2 minutes between additions.
-
Observe for complete dissolution. Record the approximate concentration at which it dissolves.
-
-
-
Employ Co-solvency: If solubility is still limited, a mixture of solvents can be more effective than a single solvent.[7][8][9]
-
Recommended Mixture: A common strategy is to use a small amount of DMSO or DMF to initially wet and disperse the compound, followed by the addition of a less polar co-solvent in which the compound might be more kinetically soluble.
-
Procedure:
-
Add just enough DMSO to form a slurry or a concentrated solution with your compound.
-
Gradually add a second solvent (e.g., ethanol, methanol) while vortexing. This can sometimes prevent precipitation and achieve a stable solution.
-
-
Issue 2: The compound precipitates out of solution over time or upon cooling.
Cause: This indicates that you have created a supersaturated solution, which is thermodynamically unstable. This often happens when heat is used to force dissolution. The high crystal lattice energy favors recrystallization as the solution cools.
Troubleshooting Protocol:
-
Determine Equilibrium Solubility: It is crucial to determine the true thermodynamic solubility at your working temperature.
-
Procedure (Gravimetric Method):
-
Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., room temperature, 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.
-
Take a precise volume of the clear filtrate and evaporate the solvent completely.
-
Weigh the remaining solid to calculate the concentration (e.g., in mg/mL).
-
-
-
pH Adjustment (for Protic Solvents): Since the molecule is amphoteric, altering the pH can dramatically increase solubility.[7][10]
-
For Acidic Conditions: Adding a small amount of a non-reactive organic acid (e.g., a few microliters of acetic acid) can protonate the basic amino group, forming a more soluble salt.
-
For Basic Conditions: Adding a non-reactive organic base (e.g., triethylamine) can deprotonate the carboxylic acid, also forming a more soluble salt.
-
Caution: Ensure that pH modification is compatible with your downstream experimental conditions.
-
Issue 3: The compound degrades or changes color when heated in certain solvents.
Cause: this compound, like many complex organic molecules, may have limited thermal stability, especially in reactive solvents or in the presence of impurities. The amino and iodo groups can be susceptible to degradation.
Troubleshooting Protocol:
-
Avoid High Temperatures: Use sonication at room temperature as the primary method to aid dissolution. A gentle warming (e.g., to 30-40°C) can be attempted cautiously.
-
Use Inert Gas: If heating is necessary, purge the solvent and the vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.[6]
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water or other impurities can facilitate degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for dissolving this compound?
A1: Based on the properties of related compounds like nicotinic acid, Dimethyl Sulfoxide (DMSO) is the most promising initial solvent.[5] It is highly polar and an excellent hydrogen bond acceptor, making it effective at solvating polar, crystalline compounds.[5] If DMSO is not compatible with your experiment, Dimethylformamide (DMF) is a good alternative.[6]
Q2: Can I use alcohols like ethanol or methanol?
A2: Yes, but solubility may be limited. Nicotinic acid is slightly soluble in ethanol.[2] You will likely achieve lower concentrations compared to DMSO. These solvents are best used in a co-solvent system or for preparing very dilute solutions.[10]
Q3: Is it possible to dissolve this compound in non-polar solvents like hexane or toluene?
A3: It is highly unlikely. The molecule's polarity, arising from the pyridine ring, carboxylic acid, and amino groups, makes it immiscible with non-polar solvents. Nicotinic acid is generally insoluble in solvents like ether and esters.[2]
Q4: How does the iodo-substituent affect solubility compared to 6-aminonicotinic acid?
A4: The large iodine atom increases the molecular weight and van der Waals surface area, which can decrease solubility. While it adds some polarizability, this effect is often outweighed by the increase in molecular size and crystal packing energy. Therefore, you may find this compound to be less soluble than its non-iodinated parent, 6-aminonicotinic acid.[1]
Q5: My protocol requires a volatile solvent. What are my options?
A5: This presents a significant challenge. If DMSO or DMF are not suitable due to their high boiling points, you may need to explore a multi-step process.
-
Initial Dissolution: Dissolve the compound in a minimal amount of DMSO.
-
Dilution: Dilute this stock solution with a more volatile solvent in which the compound shows at least some limited solubility, such as ethanol or acetone. Be aware that the compound may precipitate if the final concentration exceeds its solubility limit in the solvent mixture.
-
Salt Formation: A more robust method is to perform a reaction to form a more soluble derivative (e.g., an ester or a salt) that is soluble in your desired volatile solvent, and then use that derivative in your experiment.
Data Summary & Visualization
Solubility of Related Nicotinic Acids in Organic Solvents
The following table summarizes known solubility data for nicotinic acid, which serves as a useful proxy for estimating the behavior of this compound.
| Solvent | Type | Solubility of Nicotinic Acid | Reference |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | [5][6] |
| Dimethylformamide (DMF) | Aprotic Polar | Soluble (~1 mg/mL) | [6] |
| Ethanol | Protic Polar | Slightly Soluble | [2][5][10] |
| Methanol | Protic Polar | Soluble | [10] |
| Water | Protic Polar | Slightly Soluble (increases with pH) | [2][10] |
| Acetone | Aprotic Polar | Sparingly Soluble | [5] |
| Acetonitrile | Aprotic Polar | Very Low | [5] |
| Diethyl Ether | Non-polar | Insoluble | [5] |
Experimental Workflow for Solubility Optimization
The following diagram outlines a systematic approach to finding a suitable solvent system for your experiment.
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. longdom.org [longdom.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Scaling Up the Synthesis of 6-Amino-5-iodonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-Amino-5-iodonicotinic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of this compound?
A1: A common and effective method for the synthesis of this compound involves the diazotization of a suitable amino precursor followed by a Sandmeyer-type iodination reaction.[1][2][3] A plausible starting material is 5,6-diaminonicotinic acid, which can be selectively diazotized at the 5-amino group and subsequently treated with an iodide source.
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature control is crucial during diazotization to prevent the decomposition of the diazonium salt.[4] Typically, the reaction is carried out at low temperatures, between 0 and 5 °C. The slow, dropwise addition of the diazotizing agent (e.g., sodium nitrite solution) is also essential to maintain temperature and prevent localized excess of the reagent.
Q3: How can I monitor the progress of the reaction?
A3: The progress of both the diazotization and iodination steps can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] This allows for the determination of the reaction endpoint and helps in identifying the formation of any significant byproducts.
Q4: What are the common impurities or byproducts in this synthesis?
A4: Potential byproducts can include the corresponding hydroxylated compound (6-amino-5-hydroxynicotinic acid) if water is not carefully excluded during the Sandmeyer reaction, as well as unreacted starting material.[1] Incomplete diazotization or premature decomposition of the diazonium salt can also lead to impurities.
Q5: What purification methods are recommended for the final product?
A5: Purification of this compound can be achieved through recrystallization from a suitable solvent system, such as ethanol/water mixtures.[6] For higher purity, column chromatography using silica gel may be employed.[7] The isoelectric point of the amino acid can also be utilized for purification through precipitation by adjusting the pH of the solution.[8]
Experimental Protocols
Proposed Synthesis of this compound via Sandmeyer Reaction
This protocol describes a plausible method for the synthesis of this compound starting from 5,6-diaminonicotinic acid.
Step 1: Diazotization of 5,6-diaminonicotinic acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5,6-diaminonicotinic acid in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) at a concentration of approximately 0.5 M.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Iodination
-
In a separate reaction vessel, prepare a solution of potassium iodide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium intermediate and formation of the iodo-compound.
-
Monitor the reaction completion by TLC or HPLC.
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to the isoelectric point of this compound (typically around pH 3-4) using a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.[7]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
For further purification, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).
Data Presentation
| Parameter | Step 1: Diazotization | Step 2: Iodination | Step 3: Purification |
| Temperature | 0-5 °C | 0-5 °C initially, then RT to 60 °C | Room Temperature |
| Duration | 1-2 hours | 2-4 hours | N/A |
| Key Reagents | 5,6-diaminonicotinic acid, Sodium Nitrite, Sulfuric Acid | Diazonium salt solution, Potassium Iodide | Sodium Hydroxide |
| Typical Yield | N/A | 60-70% (crude) | 85-95% (recovery) |
| Purity (HPLC) | N/A | 85-90% | >98% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete diazotization. - Decomposition of the diazonium salt. - Inefficient iodination. | - Ensure the temperature is maintained at 0-5 °C during diazotization. - Use the diazonium salt immediately after preparation. - Ensure an adequate excess of the iodide source is used. |
| Formation of Hydroxylated Byproduct | Presence of excess water during the Sandmeyer reaction. | Use anhydrous solvents where possible and minimize the amount of water in the reaction mixture. |
| Product Fails to Precipitate | Incorrect pH for isoelectric precipitation. | Carefully adjust the pH of the solution. Determine the optimal pH for precipitation on a small scale first. |
| Poor Purity After Recrystallization | - Inappropriate solvent system. - Presence of persistent impurities. | - Screen different solvent systems for recrystallization. - Consider a charcoal treatment to remove colored impurities. - If necessary, purify by column chromatography. |
| Runaway Reaction/Excessive Frothing | - Too rapid addition of reagents. - Inadequate cooling. | - Add reagents dropwise with careful monitoring of temperature and gas evolution. - Ensure efficient stirring and cooling. |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]
- 7. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. diaion.com [diaion.com]
Technical Support Center: Catalyst Deactivation in 6-Amino-5-iodonicotinic Acid Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation and other challenges during cross-coupling reactions with 6-Amino-5-iodonicotinic acid. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of catalyst deactivation when using this compound as a substrate?
A1: Catalyst deactivation in cross-coupling reactions involving this compound is often attributed to the substrate's inherent properties. The primary causes include:
-
Catalyst Poisoning by the Aminopyridine Moiety: The nitrogen atom of the pyridine ring and the exocyclic amino group can act as ligands, coordinating strongly to the palladium catalyst. This can form stable, inactive complexes that remove the catalyst from the active catalytic cycle.
-
Formation of Palladium Black: High reaction temperatures or incomplete ligand coordination can lead to the agglomeration of the palladium catalyst into insoluble and inactive palladium black.
-
Ligand Degradation: Phosphine ligands, commonly employed in these reactions, are susceptible to oxidation and other degradation pathways, particularly at elevated temperatures.
-
Interaction with the Carboxylic Acid Group: The carboxylic acid functionality can interact with the catalyst or the base, potentially leading to the formation of insoluble salts or interfering with the catalytic cycle.
Q2: I am observing low to no conversion of my starting materials. What are the first troubleshooting steps I should take?
A2: Low or no conversion is a common issue. A systematic approach to troubleshooting is recommended:
-
Verify Reagent Quality: Ensure that all reagents, especially the solvent and base, are pure and anhydrous. Solvents should be thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.
-
Evaluate Catalyst System: The choice of palladium precursor and ligand is critical. For challenging substrates like this compound, consider using pre-formed Pd(0) catalysts or highly active precatalysts. Bulky, electron-rich phosphine ligands are often more effective.
-
Optimize Reaction Conditions: Temperature, reaction time, and stirring rate are crucial parameters. Insufficient heating may lead to slow reaction rates, while excessive heat can cause catalyst decomposition. Ensure vigorous stirring, especially for heterogeneous mixtures.
-
Check for Catalyst Poisoning: If the above steps do not resolve the issue, catalyst poisoning by the substrate is a strong possibility.
Q3: My reaction is producing a significant amount of dehalogenated product (6-aminonicotinic acid). How can I minimize this side reaction?
A3: Dehalogenation, the replacement of the iodo group with a hydrogen atom, is a common side reaction. To minimize its occurrence:
-
Use High-Purity Reagents: Trace impurities in solvents or reagents can be a source of hydrides that lead to dehalogenation.
-
Select an Appropriate Base: The choice of base can influence the extent of dehalogenation. Screening different bases may be necessary.
-
Optimize Ligand: Certain ligands can promote reductive elimination of the desired product over competing side reactions.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following guide.
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation, starting material remains | 1. Inactive catalyst. 2. Catalyst poisoning by the amino group. 3. Sub-optimal reaction conditions. | 1. Use a fresh, high-quality palladium precursor and ligand. Consider a pre-formed Pd(0) source. 2. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) to sterically hinder coordination of the amino group. Alternatively, protect the amino group (e.g., as a Boc or Cbz derivative) before the coupling reaction. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, with or without water). Ensure rigorous degassing of all solvents. |
| Significant formation of homocoupled boronic acid product | Presence of oxygen leading to oxidative homocoupling. | Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. |
| Formation of deiodinated starting material | 1. Presence of hydride sources. 2. Side reaction of the catalytic cycle. | 1. Use anhydrous and high-purity solvents and reagents. 2. Optimize the ligand and base combination. Sometimes, a lower reaction temperature for a longer duration can be beneficial. |
| Inconsistent yields between batches | 1. Poor mixing of heterogeneous reaction. 2. Inconsistent quality of reagents. 3. Variable levels of catalyst deactivation. | 1. Ensure vigorous and consistent stirring. 2. Use reagents from a reliable source and store them under appropriate conditions. 3. Standardize the reaction setup, including the degassing procedure and the rate of heating. |
Problem 2: Catalyst Deactivation in Heck Reaction
For issues encountered during the Heck reaction of this compound, refer to the following table.
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls after initial conversion | 1. Catalyst deactivation by the aminopyridine substrate. 2. Formation of palladium black. | 1. Increase ligand to palladium ratio to ensure the metal center remains coordinated. Consider using more robust ligands. 2. Lower the reaction temperature. Ensure the ligand is pre-complexed with the palladium source before adding other reagents. |
| Low regioselectivity in the product | Steric and electronic factors of the substrate and alkene. | Screen different phosphine ligands. The steric and electronic properties of the ligand can significantly influence the regioselectivity of the migratory insertion step. |
| Formation of reduced alkene | β-hydride elimination followed by re-insertion and reduction. | Optimize the base and solvent system. The choice of base can influence the rate of β-hydride elimination and subsequent side reactions. |
Experimental Protocols (Adapted for this compound)
Note: The following are general starting procedures and require optimization for the specific coupling partners and desired scale.
General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in the reaction solvent.
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times. Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to the flask, followed by the catalyst/ligand solution.
-
Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Technical Support Center: Monitoring Reaction Progress with TLC & LC-MS
Welcome to the Technical Support Center for monitoring reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a chemical reaction.[1] However, various issues can arise. The following table summarizes common problems, their potential causes, and solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded. | Dilute the sample solution and re-spot.[2] |
| Sample is sensitive to the stationary phase (e.g., acidic or basic compounds on silica gel). | Add a small amount of acid (e.g., acetic or formic acid, 0.1–2.0%) or base (e.g., triethylamine, 0.1–2.0%) to the mobile phase.[2] | |
| High-boiling point reaction solvents (e.g., DMF, DMSO) are present in the sample. | After spotting, place the TLC plate under a high vacuum for a few minutes before developing.[3] | |
| Spots Not Visible | The compound is not UV-active. | Use a different visualization method, such as iodine vapor or a chemical stain (e.g., potassium permanganate, anisaldehyde).[2] |
| The sample is too dilute. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[2] | |
| The spotting line is below the solvent level in the developing chamber. | Ensure the baseline where the sample is spotted is above the solvent level in the chamber.[2] | |
| The compound is volatile and has evaporated. | This can be difficult to avoid with very volatile compounds. Try to develop the plate as soon as possible after spotting. | |
| Spots Too Close to the Baseline (Low Rf) | The mobile phase (eluent) is not polar enough. | Increase the proportion of the polar solvent in your mobile phase mixture or switch to a more polar solvent system.[2] |
| Spots Too Close to the Solvent Front (High Rf) | The mobile phase (eluent) is too polar. | Decrease the proportion of the polar solvent in your mobile phase mixture or switch to a less polar solvent system.[2] |
| Reactant and Product Have Similar Rf Values | The chosen mobile phase does not provide adequate separation. | Experiment with different solvent systems of varying polarities.[3] |
| Use a co-spot to help differentiate. A "snowman" shape on the co-spot lane can indicate reaction completion.[3] | Try a different stationary phase (e.g., alumina instead of silica, or a reversed-phase plate). | |
| Uneven Solvent Front | The adsorbent has flaked off the sides of the plate. | Handle the TLC plate with care to avoid damaging the stationary phase. |
| The plate is touching the side of the developing chamber or the filter paper inside. | Center the plate in the chamber and ensure it is not in contact with the chamber walls or filter paper. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS provides more detailed, quantitative data for reaction monitoring and is often used as a follow-up to TLC or for complex reaction mixtures.[4] Common issues are outlined below.
| Problem | Potential Cause(s) | Solution(s) |
| High Background Noise or Poor Signal-to-Noise | Contamination from the sample, mobile phase, or system.[5] | Use high-purity (LC-MS grade) solvents and additives.[5] Ensure adequate sample cleanup to remove matrix components.[6] |
| Retention Time Shifts | Changes in mobile phase composition or pH.[5] | Prepare fresh mobile phase daily and ensure accurate composition. |
| Column degradation or contamination. | Flush the column or replace it if necessary. | |
| Poor Peak Shape (Broadening, Splitting, Tailing) | Column overload or contamination.[5] | Dilute the sample or use a column with a higher capacity. |
| The sample solvent is stronger than the mobile phase. | Prepare or dilute the sample in the mobile phase. | |
| Partially blocked column inlet frit. | Reverse flush the column (if the manufacturer allows) or replace the frit. | |
| Weak or No Signal (Ion Suppression) | Co-eluting compounds from the reaction mixture are competing for ionization (matrix effects).[7] | Improve chromatographic separation to resolve the analyte from interfering compounds. Dilute the sample. |
| Inconsistent Results | Sample degradation. | Ensure analytes are stable under the chosen conditions; consider using stabilizers if necessary.[8] |
| Carryover from previous injections. | Implement a robust needle wash protocol between samples. |
Frequently Asked Questions (FAQs)
Q1: How do I interpret a TLC plate to determine if my reaction is complete?
A1: To monitor a reaction, you will typically spot three lanes on a TLC plate: your starting material, your reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[9] As the reaction progresses, you should see the spot corresponding to the starting material in the reaction mixture lane diminish in intensity, while a new spot for the product appears.[10] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1][10]
Q2: What is a co-spot and why is it important?
A2: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[9] This is crucial for confirming the identity of the spots. If the starting material spot and a spot in your reaction mixture have the same Rf value, the co-spot will appear as a single, elongated spot. This helps to definitively identify the starting material in the reaction lane and avoid confusion with other components.
Q3: When should I choose LC-MS over TLC for reaction monitoring?
A3: While TLC is excellent for quick, qualitative checks, LC-MS is preferable when you need quantitative data (i.e., the exact ratio of reactant to product), when you need to separate a complex mixture of products and byproducts, or when your compounds are not easily visualized on a TLC plate.[4] LC-MS also provides molecular weight information, which can help in identifying unexpected products or intermediates.
Q4: My compound is not detected by LC-MS, but I see it on TLC. What could be the issue?
A4: This can happen for several reasons. The compound may not ionize well under the chosen LC-MS conditions (e.g., electrospray ionization - ESI). Try different ionization sources (e.g., atmospheric pressure chemical ionization - APCI) or change the mobile phase additives to promote ionization.[4] Another possibility is ion suppression, where other components in your unpurified reaction mixture prevent your compound of interest from being ionized and detected.[7] A simple work-up of the aliquot, like a mini-extraction, before LC-MS analysis can sometimes resolve this.[7]
Q5: How can I quantify reaction progress using LC-MS?
A5: By integrating the peak areas of your starting material and product in the LC chromatogram, you can determine their relative amounts over time. This allows you to calculate the percent conversion of your starting material and monitor the formation of your product quantitatively.
Experimental Protocols
Methodology for Monitoring a Reaction with TLC
-
Preparation of the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark tick marks for each lane (e.g., "SM" for starting material, "Co" for co-spot, and "Rxn" for the reaction mixture).[11]
-
Sample Preparation: Prepare a dilute solution of your starting material in a volatile solvent. Your reaction mixture aliquot will serve as the other sample.
-
Spotting: Using separate capillary tubes, spot a small amount of the starting material solution on the "SM" tick mark. On the "Rxn" tick mark, spot a small amount of your reaction mixture. For the "Co" lane, spot the starting material first, let it dry, and then spot the reaction mixture on the same spot.[9] Ensure the spots are small and concentrated.
-
Development: Place the spotted TLC plate into a developing chamber containing the chosen mobile phase. Make sure the solvent level is below the baseline.[11] Cover the chamber and allow the solvent to ascend the plate via capillary action.
-
Analysis: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry.
-
Visualization: Visualize the spots, typically with a UV lamp.[12] If the compounds are not UV-active, use an appropriate chemical stain.[2]
-
Interpretation: Observe the disappearance of the starting material spot and the appearance of a new product spot in the "Rxn" lane over time.[13]
Methodology for Monitoring a Reaction with LC-MS
-
Sample Preparation: Take an aliquot from the reaction vessel. Perform a micro-workup if necessary (e.g., dilution in the mobile phase, filtration, or a quick extraction) to remove components that could interfere with the analysis or harm the instrument.[4][7]
-
Method Development: Develop an LC method that separates the starting material from the product(s). This involves selecting the appropriate column, mobile phase, and gradient.
-
MS Parameter Optimization: Infuse a standard of your analyte to optimize the mass spectrometer settings (e.g., ionization mode, voltages, and gas flows) to achieve the best signal for your compounds of interest.[6]
-
Injection and Data Acquisition: Inject the prepared sample into the LC-MS system. The system will separate the components of the mixture, which are then detected by the mass spectrometer.
-
Data Analysis: Integrate the peak areas for the starting material and the product in the extracted ion chromatograms. The mass spectrometer provides mass-to-charge ratio (m/z) data, confirming the identity of the peaks based on their molecular weights.[14]
-
Quantification: Plot the relative peak areas over time to monitor the consumption of the reactant and the formation of the product.
Visualizations
Caption: Decision workflow for selecting between TLC and LC-MS.
Caption: General workflow for monitoring a chemical reaction.
References
- 1. Home Page [chem.ualberta.ca]
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. waters.com [waters.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. reddit.com [reddit.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homework.study.com [homework.study.com]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. lcms.labrulez.com [lcms.labrulez.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 6-Amino-5-halonicotinic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated nicotinic acids are foundational building blocks in medicinal chemistry, offering a versatile scaffold for drug discovery. The identity of the halogen substituent profoundly influences the molecule's physicochemical properties, synthetic reactivity, and biological interactions. This guide provides an in-depth comparison of 6-Amino-5-iodonicotinic acid with its bromine, chlorine, and fluorine analogs. We will explore the nuanced differences in their synthetic utility, particularly in cross-coupling reactions, and their impact on molecular properties critical for drug design, such as lipophilicity and halogen bonding potential. This objective analysis is supported by experimental data and detailed protocols to empower researchers in selecting the optimal analog for their specific application.
Introduction: The Strategic Role of Halogenation
The nicotinic acid backbone is a privileged structure in pharmacology. Halogenation of this scaffold is a key strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] Introducing a halogen can alter metabolic stability, membrane permeability, and binding affinity for biological targets.[3] The 6-amino-5-halo substitution pattern, in particular, presents a fascinating case study in how halogen choice dictates chemical behavior.
This guide focuses on four key analogs:
-
This compound
-
6-Amino-5-bromonicotinic acid [4]
-
6-Amino-5-chloronicotinic acid
-
6-Amino-5-fluoronicotinic acid
We will dissect their properties to provide a clear, data-driven rationale for selecting the most suitable building block for synthetic and drug discovery campaigns.
Comparative Physicochemical Properties
The choice of halogen directly impacts fundamental molecular properties. These differences, while subtle, have significant downstream consequences for both synthesis and biological activity.
| Property | Iodo- Analog | Bromo- Analog | Chloro- Analog | Fluoro- Analog | Rationale & Implications |
| Molecular Weight ( g/mol ) | 264.02[5] | 217.02[4] | 172.57 | 156.11 | Affects ligand efficiency metrics and overall molecular size. |
| Reactivity Trend (Cross-Coupling) | Highest | High | Moderate | Low / Inert | C-X bond strength (C-F > C-Cl > C-Br > C-I) dictates ease of oxidative addition in catalytic cycles.[6] |
| Halogen Bond (XB) Donor Strength | Strongest | Strong | Moderate | Weak/Negligible | The σ-hole on heavier halogens (I, Br) is more positive, enabling stronger, directed interactions with Lewis bases like backbone carbonyls in proteins.[7][8] |
| Lipophilicity (LogP) | Highest | High | Moderate | Low | Halogen choice significantly impacts hydrophobicity, affecting solubility and cell permeability.[3] |
| pKa (Carboxylic Acid) | ~4.7-5.2 | ~4.7-5.2 | ~4.7-5.2 | ~2.9-4.4 | The high electronegativity of fluorine can lower the pKa of nearby acidic protons.[9] |
Note: Exact pKa and LogP values can vary based on experimental conditions and require empirical determination for novel structures.
Chemical Structures & Relationships
The structural similarity of these compounds belies their distinct chemical personalities. The primary differentiator is the halogen at the C5 position, which governs their utility as synthetic building blocks.
Caption: Relationship between halogen identity and key molecular properties.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds.[10] The reactivity of the aryl halide is paramount to the success of this reaction, with the established trend being I > Br > Cl >> F.[6]
-
This compound: As the most reactive analog, it is the substrate of choice for complex couplings or when mild reaction conditions are required. It readily undergoes oxidative addition to a Pd(0) catalyst, often at lower temperatures and with a wider range of coupling partners. However, its high reactivity can sometimes lead to side reactions, such as homocoupling.
-
6-Amino-5-bromonicotinic acid: This analog offers a good balance of reactivity and stability.[11] It is generally less expensive than the iodo-derivative and is suitable for a broad array of Suzuki couplings, though it may require slightly more forcing conditions (higher temperature, stronger base, or more sophisticated ligands).[12]
-
6-Amino-5-chloronicotinic acid: Aryl chlorides are often preferred in large-scale synthesis due to lower cost, but they are significantly less reactive.[13] Couplings with this substrate typically demand specialized, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) and higher temperatures to facilitate the challenging oxidative addition step.[14]
-
6-Amino-5-fluoronicotinic acid: The C-F bond is exceptionally strong, rendering this analog largely inert to standard Suzuki conditions.[2] This "inertness" is a feature, not a bug; it allows the fluorine atom to be carried through multi-step syntheses where it can later serve as a metabolic blocker or a key interacting element in a final drug candidate.[3][15]
Caption: Suzuki-Miyaura catalytic cycle and the relative reactivity of halonicotinic acids.
The Role of Halogen Bonding in Molecular Recognition
Beyond synthetic utility, halogens play a direct role in molecular recognition through halogen bonding (XB). This is a non-covalent interaction where a halogen atom acts as a Lewis acid (an electron acceptor), interacting with a Lewis base like an oxygen or nitrogen atom.[16] The strength of this interaction follows the trend I > Br > Cl >> F.[8]
-
Iodo and Bromo Analogs: These are excellent halogen bond donors. In a protein binding pocket, the iodine or bromine atom can form a strong, directional bond with a backbone carbonyl oxygen, significantly enhancing binding affinity and selectivity.[7]
-
Chloro Analog: Can participate in weaker halogen bonds.
-
Fluoro Analog: Fluorine's high electronegativity and tight valence electrons generally make it a poor halogen bond donor. Instead, it often acts as a hydrogen bond acceptor.[1]
This makes this compound a particularly attractive starting point for rational drug design aimed at exploiting halogen bonding to achieve high potency.[17]
Experimental Protocols
To provide a practical context for the discussed differences, we present two self-validating experimental protocols.
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol outlines a model reaction to empirically test the reactivity differences between the iodo, bromo, and chloro analogs.
Objective: To couple 6-amino-5-halonicotinic acid with phenylboronic acid and compare reaction conversion under standardized conditions.
Materials:
-
This compound
-
6-Amino-5-bromonicotinic acid
-
6-Amino-5-chloronicotinic acid
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In three separate, oven-dried Schlenk flasks labeled "Iodo," "Bromo," and "Chloro," add the respective 6-amino-5-halonicotinic acid (0.5 mmol, 1.0 equiv).
-
Add phenylboronic acid (0.6 mmol, 1.2 equiv) and sodium carbonate (1.5 mmol, 3.0 equiv) to each flask.
-
Place a magnetic stir bar in each flask.
-
Evacuate and backfill each flask with argon or nitrogen gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) to each flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) to each flask via syringe.
-
Reaction: Place the flasks in a preheated oil bath at 85°C and stir vigorously.
-
Monitoring: After 2 hours, take a small aliquot from each reaction mixture. Dilute with ethyl acetate and spot on a TLC plate to assess conversion.
-
Workup (Post-Reaction): Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[18]
-
Analysis: Analyze the crude product mixtures by ¹H NMR or LC-MS to determine the relative conversion for each starting material.
Expected Outcome & Expert Commentary:
-
The "Iodo" reaction should show the highest conversion, likely near completion.
-
The "Bromo" reaction will show significant conversion, but likely less than the iodo.
-
The "Chloro" reaction will show minimal to no conversion under these "standard" conditions, highlighting the need for more advanced catalytic systems for aryl chlorides. This result validates the established reactivity trend. For the chloro-analog, a successful reaction would typically require a ligand like SPhos or XPhos and a stronger base like K₃PO₄.[19]
Protocol 2: Determination of Lipophilicity (LogP) by RP-HPLC
This protocol provides a reliable method for empirically measuring the lipophilicity of the different analogs.
Objective: To determine the octanol-water partition coefficient (LogP) using reversed-phase high-performance liquid chromatography (RP-HPLC).[20]
Principle: A compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with standards of known LogP, the LogP of the unknown compounds can be determined.
Materials & Equipment:
-
HPLC system with UV detector[21]
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
LogP standards (e.g., Uracil, Toluene, Naphthalene)
-
Samples of each 6-amino-5-halonicotinic acid, dissolved in a 50:50 mixture of Mobile Phase A and B.
Procedure:
-
System Equilibration: Equilibrate the C18 column with a starting mobile phase composition (e.g., 95:5 A:B) at a constant flow rate (e.g., 1.0 mL/min).
-
Calibration: Inject each LogP standard individually and record its retention time.
-
Sample Analysis: Inject each halonicotinic acid sample and record its retention time.[22][23]
-
Data Analysis: a. Plot the known LogP values of the standards against their retention times. b. Perform a linear regression to generate a calibration curve. c. Use the equation of the line from the calibration curve to calculate the LogP for each of the halonicotinic acid analogs based on their measured retention times.
Expected Outcome & Expert Commentary:
-
The retention time, and thus the calculated LogP, is expected to follow the trend: Iodo > Bromo > Chloro > Fluoro.
-
This experiment provides a quantitative, self-validating measure of how halogen choice directly impacts a key drug-like property.[24] This data is invaluable for building structure-activity relationship (SAR) models in drug discovery.
Conclusion and Scientist's Recommendation
The selection of a 6-amino-5-halonicotinic acid is a strategic decision that should be dictated by the specific goals of the research program.
-
For maximum synthetic flexibility and exploratory chemistry , where reactivity is paramount for trying diverse coupling partners under mild conditions, This compound is the superior choice.
-
For balancing reactivity with cost-effectiveness in routine synthesis and lead optimization, 6-Amino-5-bromonicotinic acid represents the pragmatic workhorse.
-
For large-scale synthesis where cost is a primary driver , 6-Amino-5-chloronicotinic acid is a viable option, provided the investment is made in developing a robust catalytic system to overcome its inherent inertness.
-
For medicinal chemistry applications where the halogen is intended to be retained in the final molecule to block metabolism, alter pKa, or serve as a hydrogen bond acceptor, 6-Amino-5-fluoronicotinic acid is the ideal building block.[15][25]
By understanding the distinct chemical personalities of these four analogs, researchers can make informed decisions, accelerating their synthetic routes and enhancing the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. 6-Amino-5-bromonicotinic acid | [frontierspecialtychemicals.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. helixchrom.com [helixchrom.com]
- 23. Pyridine | SIELC Technologies [sielc.com]
- 24. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Structure of 6-Amino-5-iodonicotinic Acid Derivatives
For researchers and scientists engaged in drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical checkpoint. This guide provides a comparative overview of key analytical techniques for the structural validation of 6-Amino-5-iodonicotinic acid and its derivatives. By presenting supporting data from related compounds and detailed experimental protocols, this document aims to equip researchers with the necessary tools to confidently verify their synthesized molecules.
Spectroscopic and Spectrometric Validation Techniques
A multi-technique approach is paramount for the robust structural elucidation of novel compounds. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy in the analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating amino group and the electron-withdrawing carboxylic acid and iodine atom will cause characteristic shifts in the proton signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative for confirming the substitution pattern. The carbon attached to the iodine atom will experience a significant upfield shift due to the heavy atom effect.
Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| H2 | 8.0 - 8.2 | - | The proton at position 2 is expected to be a singlet. |
| H4 | 7.8 - 8.0 | - | The proton at position 4 is expected to be a singlet. |
| -NH₂ | 5.0 - 6.0 | - | Broad singlet, chemical shift can vary with solvent and concentration. |
| -COOH | 12.0 - 13.0 | - | Broad singlet, may not be observed in all deuterated solvents. |
| C2 | - | 145 - 150 | |
| C3 | - | 120 - 125 | |
| C4 | - | 140 - 145 | |
| C5 | - | 85 - 95 | The carbon directly attached to iodine is expected to be significantly shielded. |
| C6 | - | 155 - 160 | |
| -COOH | - | 165 - 175 |
Note: Predicted values are based on computational models and data from structurally similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the molecular ion peak (M+) is expected. A common fragmentation pathway for iodinated aromatic compounds is the cleavage of the carbon-iodine bond, which is relatively weak. This would result in a prominent peak corresponding to the loss of an iodine atom (M-127).
Table 2: Expected Mass Spectrometry Data
| Technique | Expected m/z Value | Interpretation |
| High-Resolution MS (HRMS) | Exact mass of [C₆H₅IN₂O₂ + H]⁺ | Confirms the elemental composition. |
| Electron Impact (EI) MS | Molecular ion (M⁺) | Corresponds to the molecular weight of the compound. |
| EI-MS Fragmentation | M - 127 | Loss of the iodine atom. |
| EI-MS Fragmentation | M - 45 | Loss of the carboxylic acid group (-COOH). |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and aromatic ring.
Table 3: Key FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| N-H (Amine) | 3400 - 3300 | Stretching |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |
| C=C and C=N (Aromatic Ring) | 1600 - 1450 | Stretching |
| C-I | 600 - 500 | Stretching |
X-ray Crystallography: The Definitive Structure
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Table 4: Hypothetical X-ray Crystallography Data
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-I Bond Length | ~2.10 Å |
| C-N (amino) Bond Length | ~1.37 Å |
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length | ~1.32 Å |
Note: These are typical values and will vary depending on the specific derivative and crystal packing.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Use a spectrometer with a proton frequency of at least 400 MHz. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a liquid chromatograph equipped with a C18 column. Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid or ammonium formate to promote ionization.
-
Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Acquire data in both full scan mode to identify the molecular ion and in fragmentation mode (tandem MS or MS/MS) to characterize the fragmentation pattern.
X-ray Crystallography Protocol
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or layering techniques.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model. Refine this model against the experimental data using full-matrix least-squares on F² to obtain the final structure.
Visualizing the Workflow
To illustrate the logical flow of the structural validation process, the following diagrams are provided.
Caption: A typical workflow for the synthesis and structural validation of a new chemical entity.
Caption: The convergence of data from multiple analytical techniques to confirm the chemical structure.
A Comparative Guide to the Reactivity of 6-Amino-5-iodonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 6-Amino-5-iodonicotinic acid in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck coupling. Due to the limited availability of direct comparative experimental data for this compound in publicly accessible literature, this guide presents representative data and protocols based on well-established reactivity trends for structurally similar iodo-substituted aminopyridines. The information herein is intended to serve as a practical resource for designing and executing synthetic strategies involving this versatile building block.
Introduction to the Reactivity of this compound
This compound is a trifunctional heterocyclic compound possessing an amino group, a carboxylic acid, and an iodo substituent on a pyridine ring. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group can modulate the electron density of the pyridine ring, influencing its reactivity. The carbon-iodine bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The reactivity in these transformations is influenced by factors such as the choice of catalyst, ligand, base, and solvent. For many synthetic applications, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to enhance solubility in organic solvents and prevent potential side reactions.
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the expected performance of this compound (or its methyl ester) in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The presented yields are illustrative and based on typical outcomes for analogous iodo-aminopyridine substrates.
Table 1: Suzuki-Miyaura Coupling of Methyl 6-Amino-5-iodonicotinate with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O | 80 | 24 | 70-80 |
Table 2: Sonogashira Coupling of Methyl 6-Amino-5-iodonicotinate with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (5) | DIPA | DMF | RT | 12 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 80 | 16 | 70-80 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Et₃N/DMF | DMF | 50 | 10 | 75-85 |
Table 3: Buchwald-Hartwig Amination of Methyl 6-Amino-5-iodonicotinate
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 75-85 |
| 4 | Pyrrolidine | Pd(OAc)₂ (3) | BrettPhos (6) | LHMDS | THF | 80 | 12 | 85-95 |
Table 4: Heck Coupling of Methyl 6-Amino-5-iodonicotinate with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 60-70 |
| 2 | Ethyl acrylate | Pd(PPh₃)₂Cl₂ (3) | - | K₂CO₃ | Acetonitrile | 100 | 18 | 65-75 |
| 3 | 1-Octene | Pd(OAc)₂ (5) | Herrmann's Cat. (5) | NaOAc | DMA | 130 | 36 | 50-60 |
| 4 | Cyclohexene | Pd₂(dba)₃ (2.5) | P(Cy)₃ (5) | Cs₂CO₃ | Dioxane | 110 | 24 | 40-50 |
Experimental Protocols
The following are representative experimental protocols for the cross-coupling reactions of methyl 6-amino-5-iodonicotinate. These should be considered as starting points and may require optimization for specific substrates.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used.
-
The purity of reagents, especially the palladium catalyst and ligands, is crucial for reaction success.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction: Synthesis of Methyl 6-amino-5-phenylnicotinate
-
Materials:
-
Methyl 6-amino-5-iodonicotinate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (2.0 eq)
-
Toluene
-
Water (4:1 mixture with Toluene)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add methyl 6-amino-5-iodonicotinate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Sonogashira Coupling
-
Reaction: Synthesis of Methyl 6-amino-5-(phenylethynyl)nicotinate
-
Materials:
-
Methyl 6-amino-5-iodonicotinate (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
-
Procedure:
-
To a flame-dried Schlenk flask, add methyl 6-amino-5-iodonicotinate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at 60 °C for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Buchwald-Hartwig Amination
-
Reaction: Synthesis of Methyl 6-amino-5-(morpholino)nicotinate
-
Materials:
-
Methyl 6-amino-5-iodonicotinate (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (0.015 eq)
-
BINAP (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by methyl 6-amino-5-iodonicotinate and morpholine.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 4: Heck Coupling
-
Reaction: Synthesis of Methyl 6-amino-5-styrylnicotinate
-
Materials:
-
Methyl 6-amino-5-iodonicotinate (1.0 eq)
-
Styrene (1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
To a flame-dried Schlenk flask, add methyl 6-amino-5-iodonicotinate, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow for the cross-coupling reactions discussed.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Spectroscopic Purity Assessment of 6-Amino-5-iodonicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides a comparative overview of spectroscopic methods for determining the purity of 6-Amino-5-iodonicotinic acid, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, namely 6-aminonicotinic acid and 5-iodonicotinic acid, to provide representative analytical protocols and expected outcomes. We also present High-Performance Liquid Chromatography (HPLC) as a powerful alternative and complementary technique for purity and impurity profiling.
Comparison of Analytical Techniques
The selection of an analytical method for purity assessment depends on various factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Spectroscopic techniques offer rapid and non-destructive analysis, while chromatographic methods provide superior separation and quantification of impurities.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear Magnetic Resonance of ¹H nuclei | Provides detailed information on the molecular structure, including the number and environment of protons. Allows for the identification and quantification of impurities with distinct proton signals. | High structural resolution, quantitative, non-destructive. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance of ¹³C nuclei | Reveals the carbon framework of the molecule. Useful for identifying isomeric impurities and subtle structural differences. | Unambiguous identification of carbon environments. | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations | Identifies functional groups present in the molecule. Can detect impurities with different functional groups than the main compound. | Fast, simple sample preparation, provides information on bonding. | Limited structural information, not ideal for quantifying low-level impurities. |
| UV-Vis Spectroscopy | Electronic absorption of ultraviolet and visible light | Provides information about conjugated systems within the molecule. Can be used for quantitative analysis of the main component. | Simple, cost-effective, suitable for quantitative analysis of the API. | Low specificity, susceptible to interference from impurities with similar chromophores.[1] |
| HPLC-UV | Chromatographic separation followed by UV detection | Separates the main compound from its impurities, allowing for individual quantification. | High sensitivity, high resolution, accurate quantification of impurities.[1][2] | Requires method development, can be more time-consuming than direct spectroscopic methods. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on general practices for the analysis of aromatic carboxylic acids and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing if required.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 16-64
3. ¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
4. Data Analysis:
-
Process the acquired Free Induction Decay (FID) with a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. The purity can be estimated by comparing the integral of the main compound's signals to those of any impurity signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity. Place a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
2. FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
3. Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in this compound (e.g., O-H stretch of the carboxylic acid, N-H stretch of the amine, C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches).
-
Compare the spectrum of the sample to a reference spectrum of a highly pure standard, if available. The presence of unexpected peaks may indicate impurities. For nicotinic acid, characteristic bands appear around 3160 cm⁻¹ and 3367 cm⁻¹ (C-H and O-H), and 1698 cm⁻¹ and 1617 cm⁻¹ (C=O and C=N).[3]
UV-Vis Spectroscopy
1. Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
2. UV-Vis Acquisition Parameters:
-
Wavelength Range: 200-400 nm
-
Blank: Use the solvent in which the sample is dissolved as the blank.
3. Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Measure the absorbance of the sample solution and use the calibration curve to determine its concentration, which can be used to calculate the purity. Aromatic amines exhibit strong absorption in the UV region.[1][4]
High-Performance Liquid Chromatography (HPLC)
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector set at the λmax of this compound.
2. Sample Preparation:
-
Prepare a sample solution of known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be quantified using an external standard of the impurity if available, or by assuming the same response factor as the main compound. HPLC methods have been developed for the analysis of nicotinic acid and its derivatives.[2][5][6][7][8][9][10]
Potential Impurities
The purity of this compound can be affected by impurities arising from the synthetic route. A common method for its synthesis involves the iodination of 6-aminonicotinic acid. Potential process-related impurities could include:
-
Starting materials: Unreacted 6-aminonicotinic acid.
-
Isomeric impurities: Di-iodinated or other positional isomers formed during the iodination step.
-
By-products: Compounds formed from side reactions, such as de-iodination or oxidation. The use of certain iodinating agents can introduce chlorinated impurities.[11]
Visualizing the Workflow and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between different analytical techniques for a comprehensive purity assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arcjournals.org [arcjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 7. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. Quantitation of the niacin metabolites 1-methylnicotinamide and l-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 6-Amino-5-iodonicotinic Acid Analogs: A Framework for Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in evaluating the biological activities of 6-Amino-5-iodonicotinic acid and its analogs. While direct comparative studies on this specific series of compounds are not extensively documented in publicly available literature, this document synthesizes insights from research on related nicotinic acid derivatives to propose potential therapeutic applications and outlines robust methodologies for their evaluation.
The core of this guide is built on the established biological significance of the nicotinic acid (Vitamin B3) scaffold, a privileged structure in medicinal chemistry.[1][2] Derivatives of nicotinic acid have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties.[3][4][5] The introduction of an amino group at the 6-position and an iodine atom at the 5-position of the nicotinic acid ring creates a unique chemical entity with significant potential for novel biological interactions. This guide will focus primarily on the anticipated anticancer and antimicrobial activities, providing detailed experimental protocols and mechanistic insights to facilitate the exploration of these promising compounds.
Anticipated Biological Activities and Rationale
The unique structural features of this compound analogs—the pyridine core, the amino group, and the halogen substituent—suggest several promising avenues for biological activity.
Anticancer Potential
Nicotinic acid and its amide form, nicotinamide, are precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are deeply involved in cancer biology.[6][7][8] Nicotinamide itself has been shown to suppress proliferation, enhance apoptosis, and inhibit metastasis in various cancer cell lines, including breast, liver, and pancreatic cancers.[6]
The anticancer potential of novel nicotinic acid derivatives is an active area of research, with many analogs being investigated as inhibitors of key signaling pathways, such as VEGFR-2.[3][4] The 6-amino substituent may enhance interactions with biological targets through hydrogen bonding, while the iodine atom could increase lipophilicity, potentially improving cell membrane permeability, or participate in halogen bonding, a recognized interaction in drug-receptor binding.
Antimicrobial Activity
The nicotinic acid scaffold is present in a number of compounds with activity against various pathogens, including resistant strains.[9][10] Furthermore, halogenation, particularly with iodine, is a known strategy for enhancing the antimicrobial potency of organic molecules.[5] Studies on iodinated benzoates and other aromatic compounds have demonstrated a relationship between the electronic properties conferred by the iodine substituent and their antimicrobial activity.[5] Therefore, this compound analogs are strong candidates for evaluation against a panel of pathogenic bacteria and fungi. Some derivatives of nicotinic acid have shown particularly strong effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12]
Enzyme Inhibition
The pyridine nitrogen in nicotinic acid derivatives can coordinate with the heme iron in cytochrome P450 (CYP) enzymes.[13] Indeed, both nicotinic acid and nicotinamide have been shown to inhibit human P450 enzymes, such as CYP2D6, CYP3A4, and CYP2E1, at therapeutic concentrations.[13][14] This suggests that novel analogs could be designed as specific enzyme inhibitors, a strategy widely used in drug development.
Methodologies for Biological Evaluation
To empirically determine and compare the biological activity of a series of this compound analogs, a systematic, multi-tiered screening approach is recommended. The following sections provide detailed, self-validating protocols for key in vitro assays.
Workflow for Evaluating Novel Compounds
Caption: A tiered workflow for the discovery and characterization of novel bioactive compounds.
Protocol 1: In Vitro Anticancer Activity - MTT Cell Viability Assay
This colorimetric assay is a robust, high-throughput method for assessing the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.[15][16]
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each analog (e.g., 10 mM in DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.[15]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[17][18][19]
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed after incubation by observing turbidity.
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli) from an agar plate. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]
-
Inoculum Dilution: Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Preparation: In a 96-well microtiter plate, prepare 2-fold serial dilutions of each analog in MHB. The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as detected by the naked eye.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10-100 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.
Data Presentation for Comparative Analysis
To facilitate a clear comparison between analogs, all quantitative data should be summarized in a structured table.
Table 1: Hypothetical Biological Activity Data for this compound Analogs
| Compound ID | R-Group Modification | Anticancer IC₅₀ (µM) vs. HCT-116 | Antimicrobial MIC (µg/mL) vs. S. aureus |
|---|---|---|---|
| Parent | -H | 25.4 ± 3.1 | 64 |
| Analog A | -CH₃ | 15.2 ± 1.8 | 32 |
| Analog B | -OCH₃ | 30.1 ± 4.5 | >128 |
| Analog C | -Cl | 8.9 ± 0.9 | 16 |
| Doxorubicin | (Control) | 0.5 ± 0.1 | N/A |
| Vancomycin | (Control) | N/A | 1 |
Note: Data are illustrative and for framework purposes only.
Mechanistic Considerations: A Look into NAD+ Metabolism
The biological effects of nicotinic acid derivatives are often linked to their role in NAD+ metabolism.[6] Nicotinamide is converted to NAD+, which is not only a key player in ATP production but also a substrate for NAD+-consuming enzymes that regulate critical cellular processes.
Caption: Role of Nicotinamide in NAD+ Metabolism and Cancer-Related Pathways.
In many cancers, the expression of NAMPT, the rate-limiting enzyme in NAD+ biosynthesis from nicotinamide, is upregulated.[8] While NAD+ is essential for cell survival, nicotinamide itself can act as an inhibitor of enzymes like SIRT1 and PARP1.[6] PARP1 inhibition impairs DNA damage repair, which can be synthetically lethal in cancers with existing DNA repair defects. SIRT1 inhibition can promote apoptosis and affect cell cycle progression.[6] Therefore, this compound analogs could exert their anticancer effects by modulating NAD+ levels or by directly inhibiting these key enzymes, providing multiple avenues for therapeutic intervention.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Subcellular compartmentalization of NAD+ and its role in cancer: A sereNADe of metabolic melodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 12. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. woah.org [woah.org]
- 18. mdpi.com [mdpi.com]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. myadlm.org [myadlm.org]
A Comparative Guide to 6-Amino-5-iodonicotinic Acid and Its Structural Analogs for Researchers
This guide provides a comparative analysis of 6-Amino-5-iodonicotinic acid and its closely related structural analogs, 6-Aminonicotinic acid and 6-Amino-5-nitronicotinic acid. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their properties and potential applications, supported by available experimental data and detailed methodologies.
Disclaimer: Publicly available experimental data for this compound is limited. This guide, therefore, focuses on a comparative analysis based on its structural analogs to infer potential characteristics and research avenues.
Data Presentation
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its analogs is presented below.
| Property | This compound | 6-Aminonicotinic acid | 6-Amino-5-nitronicotinic acid |
| Structure | |||
| Molecular Formula | C₆H₅IN₂O₂[1][2] | C₆H₆N₂O₂ | C₆H₅N₃O₄ |
| Molecular Weight | 264.02 g/mol [1][2] | 138.12 g/mol | 183.12 g/mol |
| CAS Number | 543740-89-2[1][2] | 3167-49-5 | 89488-06-2[3] |
Biological Activity
The following table summarizes the known biological activities and applications of the compared molecules. Direct comparative studies under identical experimental conditions are scarce; therefore, the presented data is compiled from various sources.
| Compound | Biological Activity / Application | Quantitative Data |
| This compound | Primarily available as a research chemical and building block for protein degraders.[1] Specific biological activity data is not readily available in the public domain. | Not available |
| 6-Aminonicotinic acid | GABA(A) receptor agonist.[4][5] Precursor in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties. | Kᵢ of 4.4 nM for GABA(A) receptor.[5] Another study reports Kᵢ values in the low to mid-micromolar range (1.1–24 μM) at native GABA(A) receptors.[4] |
| 6-Amino-5-nitronicotinic acid | Pharmaceutical intermediate for the synthesis of active pharmaceutical ingredients (APIs).[3] | Not available |
Experimental Protocols
Synthesis of 6-Aminonicotinic Acid and Derivatives
Synthesis of 6-Aminonicotinic Acid: This protocol describes the hydrolysis of ethyl 6-aminonicotinate to produce 6-aminonicotinic acid.
-
Dissolve ethyl 6-aminonicotinate in methanol.
-
Add a 1 N aqueous solution of sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Remove methanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of approximately 3 using a 2 N hydrochloric acid (HCl) solution.
-
Isolate the resulting precipitate by centrifugation.
-
Wash the precipitate with water and dry under vacuum to yield 6-aminonicotinic acid as an off-white solid.[6]
Synthesis of 6-Amino-5-nitronicotinic Acid: This compound is typically synthesized via the nitration of 6-aminonicotinic acid.
-
Treat 6-aminonicotinic acid with a nitrating agent, which is a mixture of concentrated sulfuric acid and nitric acid.
-
Maintain controlled temperature conditions during the reaction to ensure the selective addition of the nitro group at the 5-position of the pyridine ring.
-
Purify the product through recrystallization to obtain high-purity 6-Amino-5-nitronicotinic acid.[3]
Hypothetical Synthesis of this compound: While a specific protocol was not found in the search results, a potential route could involve the electrophilic iodination of 6-aminonicotinic acid.
-
React 6-aminonicotinic acid with an iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent.
-
The reaction would likely be carried out in a suitable solvent, and the conditions (temperature, reaction time) would need to be optimized to achieve regioselective iodination at the 5-position.
In-Vitro Anti-inflammatory Activity Assay
This protocol outlines a general method for assessing the anti-inflammatory properties of nicotinic acid derivatives using a murine macrophage cell line (RAW 264.7).
-
Cell Culture and Seeding : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with varying concentrations of the test compounds for a specified period.
-
Inflammation Induction : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement : After incubation, measure the production of nitric oxide in the cell culture supernatant using the Griess assay.
-
Cytokine Measurement : Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an ELISA assay.
-
Data Analysis : Compare the levels of NO and cytokines in treated cells to untreated and vehicle-treated controls to determine the anti-inflammatory activity.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol provides a general procedure for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Test Compound : Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculation : Add the bacterial inoculum to each well of the microtiter plate containing the diluted test compound.
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
Signaling Pathway
GABA(A) Receptor Modulation by 6-Aminonicotinic Acid
6-Aminonicotinic acid has been identified as an agonist of the GABA(A) receptor. The GABA(A) receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 543740-89-2 [sigmaaldrich.com]
- 3. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
6-Amino-5-iodonicotinic Acid: A Superior Building Block for Complex Molecule Synthesis
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Among the halogenated aminonicotinic acids, 6-Amino-5-iodonicotinic acid emerges as a uniquely advantageous scaffold, offering enhanced reactivity and versatility in cross-coupling reactions compared to its bromo and chloro analogs. This guide provides an objective comparison, supported by illustrative experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Enhanced Reactivity in Cross-Coupling Reactions: A Comparative Overview
The primary advantage of this compound lies in the inherent reactivity of the carbon-iodine bond. In transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the C-I bond undergoes oxidative addition to the metal center more readily than C-Br and C-Cl bonds. This is a consequence of the lower bond dissociation energy of the C-I bond. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields, making it a more efficient building block for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.
| Building Block | Relative Reactivity in Cross-Coupling | Typical Reaction Temperature | Catalyst Loading |
| This compound | High | Room Temperature to moderate heating | Low |
| 6-Amino-5-bromonicotinic acid | Moderate | Moderate to high heating | Moderate |
| 6-Amino-5-chloronicotinic acid | Low | High heating, often requires specialized catalysts/ligands | High |
Experimental Insight: Sonogashira Coupling Case Study
To illustrate the practical advantages of this compound, we present a representative experimental protocol for a Sonogashira coupling reaction, a cornerstone of carbon-carbon bond formation. While specific yields can vary depending on the coupling partner, the general trend of reactivity (I > Br > Cl) holds true.
Experimental Protocol: Sonogashira Coupling of a Halogenated 6-Aminonicotinic Acid Derivative
Objective: To compare the reactivity of this compound with its bromo analog in a Sonogashira coupling reaction with phenylacetylene.
Materials:
-
6-Amino-5-halonicotinic acid (iodo or bromo derivative)
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-Amino-5-halonicotinic acid (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous, deoxygenated solvent, followed by triethylamine (2.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by removing the solvent under reduced pressure, followed by purification of the crude product by column chromatography.
Expected Results:
The reaction with This compound is anticipated to proceed to completion within a shorter timeframe and at a lower temperature compared to the reaction with 6-Amino-5-bromonicotinic acid. This increased efficiency can be critical in the synthesis of sensitive or complex molecules where harsh reaction conditions could lead to degradation or side reactions.
Logical Workflow for Synthetic Strategy
The decision to use this compound can be guided by a logical workflow that considers the desired complexity of the target molecule and the efficiency of the synthetic route.
Caption: Synthetic strategy workflow.
Signaling Pathway Analogy in Drug Discovery
In the context of drug discovery, particularly in the development of kinase inhibitors, the choice of building block can be analogized to activating a specific signaling pathway. The use of a highly reactive and versatile building block like this compound can be seen as a more direct and efficient pathway to a potent and selective inhibitor.
Caption: Drug discovery pathway analogy.
A Comparative Guide to Catalyst Performance in Suzuki-Miyaura Coupling of 6-Amino-5-iodonicotinic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the synthesis of pharmacologically active molecules. 6-Amino-5-iodonicotinic acid and its derivatives are valuable building blocks in this context, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The choice of catalyst is paramount for the efficiency, yield, and selectivity of these transformations.
This guide provides a comparative overview of the performance of various palladium-based catalyst systems in the Suzuki-Miyaura cross-coupling of substrates structurally analogous to this compound, such as substituted aminohalopyridines. Due to a lack of publicly available, direct head-to-head catalyst comparisons for this compound, this guide utilizes data from studies on similar substrates to provide valuable insights for catalyst selection and reaction optimization.
Data Presentation: Catalyst System Performance in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling of aminohalopyridines is highly dependent on the palladium source and the associated ligand. The following table summarizes the performance of different catalyst systems in the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. This substrate is a close structural analogue of this compound and provides a strong indication of expected catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methylphenylboronic acid | 82 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methoxyphenylboronic acid | 88 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Chlorophenylboronic acid | 78 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [2] |
| Pd-PEPPSI | NHC | K₂CO₃ | t-BuOH/H₂O | Phenylboronic acid | Expected High | [2] |
Note: "Expected High" yields for System 2 and 3 are qualitative descriptors based on literature for similar challenging substrates, as direct comparative studies for this specific aminohalopyridine were not available in a single source. Specific yields can vary based on precise reaction conditions.
Experimental Protocols
A detailed methodology for the Suzuki-Miyaura coupling of a this compound analogue is provided below. This protocol is based on the successful synthesis of various 2-arylpyridine derivatives.[1]
Materials:
-
5-bromo-2-methylpyridin-3-amine (1.0 eq)
-
Arylboronic acid (1.18 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.32 mmol)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (0.2 g) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add 1,4-dioxane (2 mL) to the flask.
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the corresponding arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).
-
Heat the reaction mixture to 85–95 °C and stir for over 15 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate (50 mL).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine derivative.
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Comparative Docking Analysis of 6-Amino-5-iodonicotinic Acid Derivatives: A Guide for Drug Discovery Professionals
This guide offers a comparative overview of in silico docking studies on 6-aminonicotinic acid derivatives and related compounds, providing valuable insights for researchers, scientists, and drug development professionals. By examining their binding affinities with various protein targets, this document aims to facilitate the exploration of these scaffolds for therapeutic applications.
Comparative Inhibitory Activity
The inhibitory potential of nicotinic acid derivatives can vary significantly based on the specific structural modifications of the molecule and the target enzyme. The following table summarizes quantitative data from docking studies on key enzyme targets.
| Compound | Target Enzyme | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | Inhibitor Constant (Ki) | Reference |
| Nicotinoylglycine Derivative 4 | Penicillin-Binding Protein 3 (PBP3) | -11.868 | -5.315 | [1] | |
| Nicotinoylglycine Derivatives | Penicillin-Binding Protein 3 (PBP3) & Sterol 14-alpha demethylase (CYP51) | -9.597 to -17.891 | -4.781 to -7.152 | [1] | |
| 5-aminonicotinic acid | Human D-Aspartate Oxidase | 3.80 μM | [2] | ||
| Compound 5 | Tyrosyl-tRNA synthetase | [3] | |||
| Compound 13 | Tyrosyl-tRNA synthetase & Nitroreductase | [3] | |||
| Compound 17 | Tyrosyl-tRNA synthetase | [3] | |||
| Compound 25 | Tyrosyl-tRNA synthetase & Nitroreductase | [3] |
Experimental Protocols
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor.[4] The following outlines a general protocol for such studies, based on methodologies reported for nicotinic acid derivatives.
Molecular Docking Protocol
A common approach to molecular docking involves using a molecular operating environment (MOE) to dock compounds into the binding site of a protein.[1]
1. Validation of the Docking Protocol: To ensure the docking protocol can accurately reproduce the experimental binding mode, the co-crystallized ligand is first extracted from the protein's binding site and then re-docked. The root mean square deviation (RMSD) between the poses of the re-docked ligand and the co-crystallized ligand is calculated. A low RMSD value (e.g., < 2.0 Å) indicates a successful docking protocol.[1]
2. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the derivative compounds are generated and optimized to their lowest energy conformation.
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized.
3. Docking Simulation: The prepared ligands are then docked into the active site of the prepared protein. The docking program explores various possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.
4. Analysis of Results:
-
Binding Energy/Docking Score: The docking score, which represents the predicted binding energy in kcal/mol, is used to rank the different poses and compounds.[5] A more negative score typically indicates a more favorable binding interaction.
-
Interaction Analysis: The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed.[5][6] This helps in understanding the molecular basis of the interaction.
Visualizing the Workflow
The following diagrams illustrate the general workflow of a comparative molecular docking study and a hypothetical signaling pathway.
Concluding Remarks
The in silico docking analysis presented in this guide provides a comparative perspective on the potential binding affinities of 6-aminonicotinic acid derivatives. While specific data for 6-Amino-5-iodonicotinic acid derivatives is limited in the public domain, the broader class of nicotinic acid derivatives shows promise for interacting with various biological targets.[1][6][7] Further experimental validation is essential to confirm these computational predictions and to explore the therapeutic potential of these compounds.
References
- 1. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigating the binding mechanism of novel 6-aminonicotinate-based antagonists with P2Y12 by 3D-QSAR, docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to FGFR4 Inhibitory Activity of Leading Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly focused on the Fibroblast Growth Factor Receptor (FGFR) family, with FGFR4 emerging as a critical target in hepatocellular carcinoma and other malignancies. This guide provides an objective comparison of the inhibitory activity of well-characterized selective FGFR4 inhibitors against that of broader-spectrum pan-FGFR inhibitors. The information presented herein, supported by experimental data and detailed methodologies, is intended to inform research strategies and drug development efforts in this competitive field.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of a compound is a key determinant of its potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known selective FGFR4 inhibitors and pan-FGFR inhibitors against the four members of the FGFR family. Lower IC50 values indicate greater potency.
| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| BLU-9931 | Selective FGFR4 | 591[1][2][3][4] | 493[1][2][3][4] | 150[1][2][3][4] | 3[1][2][3][4] |
| Fisogatinib (BLU-554) | Selective FGFR4 | 624-2203[5] | 624-2203[5] | 624-2203[5] | 5[5][6] |
| Roblitinib (FGF401) | Selective FGFR4 | >10,000[7] | >10,000[7] | >10,000[7] | 1.9[6][7] |
| H3B-6527 | Selective FGFR4 | 320[6][8][9] | 1290[6][8][9] | 1060[6][8][9] | <1.2[6][8][9] |
| Infigratinib (BGJ398) | Pan-FGFR | 0.9[10] | 1.4[10] | 1[10] | 60[10] |
| Erdafitinib (JNJ-42756493) | Pan-FGFR | 1.2[11][12][13] | 2.5[11][12][13] | 3.0[11][12][13] | 5.7[11][12][13] |
| Pemigatinib (INCB054828) | Pan-FGFR | 0.4[14] | 0.5[14] | 1.2[14] | 30[14] |
| Rogaratinib (BAY1163877) | Pan-FGFR | 1.8[15] | <1[15] | 9.2[15] | 1.2[15] |
Signaling Pathway and Experimental Workflow
To understand the context of FGFR4 inhibition, it is crucial to visualize the signaling cascade it initiates and the experimental procedures used to assess inhibitor efficacy.
The diagram above illustrates the canonical FGFR4 signaling pathway, which is activated by its primary ligand, FGF19, in conjunction with the co-receptor β-Klotho. This activation leads to receptor dimerization, autophosphorylation, and the subsequent recruitment of adaptor proteins like FRS2, which triggers downstream cascades including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately promoting cell proliferation and survival.
This workflow outlines the typical experimental progression for characterizing an FGFR4 inhibitor. It begins with biochemical assays to determine the direct inhibitory effect on the kinase, followed by cell-based assays to assess the compound's activity in a biological context, including its impact on cell proliferation and its ability to modulate the FGFR4 signaling pathway.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate assessment of inhibitor performance. Below are representative protocols for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of FGFR4 kinase activity.
-
Reagent Preparation :
-
Prepare a 1X Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Dilute recombinant human FGFR4 kinase to the desired concentration (e.g., 0.1-1 ng/µL) in Kinase Reaction Buffer.
-
Prepare a solution of fluorescein-labeled substrate (e.g., poly-GT) and ATP at 2X the final desired concentration in Kinase Reaction Buffer. The ATP concentration should be at or near its Km for FGFR4.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in Kinase Reaction Buffer.
-
Prepare a Stop/Detection buffer containing EDTA (to stop the kinase reaction) and a terbium-labeled anti-phosphotyrosine antibody in TR-FRET Dilution Buffer.
-
-
Assay Procedure :
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a low-volume 384-well plate.
-
Add 5 µL of the diluted FGFR4 kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding 10 µL of the Stop/Detection buffer to each well.
-
Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.
-
-
Data Analysis :
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.
-
Cell Seeding :
-
Culture an appropriate human cancer cell line with known FGFR4 pathway activation (e.g., Hep3B, Huh7) in the recommended growth medium.
-
Harvest and count the cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment :
-
Prepare a serial dilution of the test inhibitor in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay :
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.
-
-
Data Analysis :
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only medium.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Western Blot for Phospho-FGFR4 Inhibition
This technique is used to assess the inhibitor's ability to block FGFR4 autophosphorylation and downstream signaling in a cellular context.
-
Cell Treatment and Lysis :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the FGFR4 inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with FGF19 (if required to induce FGFR4 phosphorylation in the chosen cell line) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis :
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE on a polyacrylamide gel.
-
-
Immunoblotting :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR4 (p-FGFR4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR4 and a loading control protein like GAPDH or β-actin.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the p-FGFR4 signal to the total FGFR4 or loading control signal.
-
Assess the dose-dependent reduction in p-FGFR4 levels in response to the inhibitor. This provides a measure of target engagement and inhibition of signaling.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of 6-Amino-5-iodonicotinic Acid: A Procedural Guide
For Immediate Reference: This document provides critical safety and disposal procedures for 6-Amino-5-iodonicotinic acid (CAS No. 543740-89-2). Adherence to these guidelines is essential for ensuring laboratory safety and environmental compliance.
Researchers and drug development professionals handling this compound must observe stringent disposal protocols due to its hazardous nature. As a member of the aminopyridine family and an iodinated organic compound, this substance requires management as hazardous waste. Improper disposal can pose significant risks to human health and the environment.
Immediate Safety and Spill Response
Before handling or initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
In case of a spill:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Cleaning: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Prevent Contamination: Do not allow the substance or contaminated cleaning materials to enter drains or waterways.
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted through a licensed professional waste disposal service. On-site chemical treatment may be an option if your institution is equipped and permitted for such procedures.
-
Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any items such as gloves, weighing papers, or pipette tips that have come into contact with the compound must also be disposed of as hazardous waste in a separate, appropriately labeled container.
-
Solutions: If the compound is in solution, it should be stored in a sealed, labeled container, noting the solvent used. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling: All waste containers must be labeled in accordance with local and national regulations. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and its CAS number (543740-89-2).
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified environmental management company. The primary recommended method of disposal for this type of compound is incineration at a permitted hazardous waste facility.
Quantitative Data and Hazard Summary
While specific quantitative data for this compound is limited, the table below summarizes key information based on its chemical class.
| Property | Value / Information |
| CAS Number | 543740-89-2 |
| Molecular Formula | C₆H₅IN₂O₂ |
| Physical State | Solid |
| Primary Hazards | Based on related aminopyridines, it is expected to be an irritant to the eyes, respiratory system, and skin. May cause sensitization by skin contact. |
| Regulatory Status | Aminopyridines are classified by the EPA as hazardous waste. |
| Recommended Disposal | Incineration via a licensed hazardous waste disposal service. |
| Prohibited Disposal | Do not dispose of in sanitary sewers or municipal waste. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 6-Amino-5-iodonicotinic Acid
This guide provides crucial safety and logistical information for the handling, use, and disposal of 6-Amino-5-iodonicotinic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Material/Standard |
| Eye Protection | Chemical safety goggles or a full-face shield | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[4] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | Standard lab coat to protect against splashes. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure safety.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][5]
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of the compound tightly closed when not in use.[6][7]
-
-
In Case of a Spill:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic compounds. Do not pour this waste down the drain.[1]
-
Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations.[6] This typically involves collection by a certified hazardous waste disposal company. Puncturing empty containers to prevent reuse before disposal at an authorized landfill may be required.[1]
By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, fostering a secure and productive research environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. lobachemie.com [lobachemie.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
